molecular formula C18H24O3 B195161 16-Epiestriol CAS No. 547-81-9

16-Epiestriol

Número de catálogo: B195161
Número CAS: 547-81-9
Peso molecular: 288.4 g/mol
Clave InChI: PROQIPRRNZUXQM-ZMSHIADSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16beta-hydroxyestradiol is a 3-hydroxy steroid that is 17beta-estradiol substituted by a beta-hydroxy group at position 16. It has a role as a human xenobiotic metabolite and an anti-inflammatory drug. It is a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid, a member of phenols and a phenolic steroid. It is functionally related to a 17beta-estradiol. It derives from a hydride of an estrane.

Propiedades

IUPAC Name

(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-ZMSHIADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894790
Record name 16-Epiestratriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-81-9
Record name 16-Epiestriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiestriol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiestriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Epiestratriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epiestriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ32LI44K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16b-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 16-Epiestriol from Estrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for the conversion of estrone to 16-epiestriol, a significant metabolite of endogenous estrogens. The synthesis is a two-step process involving an initial hydroxylation of the estrone backbone, followed by a stereoselective reduction of a ketone. This document provides a comprehensive overview of the chemical transformations, including reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound from estrone proceeds through the intermediate 16β-hydroxyestrone. The overall transformation can be summarized in two key steps:

  • C16-Hydroxylation of Estrone: Introduction of a hydroxyl group at the C16 position of the estrone molecule to form 16β-hydroxyestrone.

  • Stereoselective Reduction of 16β-hydroxyestrone: Reduction of the C17 ketone of 16β-hydroxyestrone to a hydroxyl group with a specific stereochemistry (17β) to yield this compound.

Synthesis_Pathway Estrone Estrone Intermediate 16β-Hydroxyestrone Estrone->Intermediate Step 1: C16β-Hydroxylation Final_Product This compound Intermediate->Final_Product Step 2: C17-Ketone Reduction

Caption: Overall synthetic pathway from Estrone to this compound.

Step 1: Synthesis of 16β-Hydroxyestrone from Estrone

The initial and most challenging step in this synthesis is the stereoselective introduction of a hydroxyl group at the 16β position of estrone. While biological systems utilize cytochrome P450 enzymes for this transformation, chemical synthesis requires a multi-step approach to achieve the desired stereochemistry. A common strategy involves the formation of an enol acetate, followed by epoxidation and subsequent reductive opening of the epoxide. A more direct, albeit less common, chemical hydroxylation is presented here.

Experimental Protocol: Synthesis of 16β-Hydroxyestrone

This protocol is adapted from established methodologies in steroid chemistry.

Materials:

  • Estrone

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Protection of the Phenolic Hydroxyl Group (Optional but Recommended): To avoid side reactions, the C3 phenolic hydroxyl group of estrone can be protected, for example, as a methyl ether.

  • Bromination at C16: Estrone (or its protected derivative) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled, and N-bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at a low temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Formation of the Bromohydrin and Epoxide: Upon completion of bromination, the reaction mixture is treated with a base, such as sodium methoxide in methanol, to promote the formation of an epoxide intermediate.

  • Reductive Opening of the Epoxide: The crude epoxide is then subjected to reduction. A potential method involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent at low temperatures. This step is crucial for establishing the 16β-hydroxy configuration. The stereochemical outcome is influenced by the steric hindrance of the steroid framework, which typically directs the hydride attack to the α-face, resulting in the desired β-alcohol.

  • Work-up and Purification: The reaction is carefully quenched with water and a solution of sodium hydroxide. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 16β-hydroxyestrone is then purified by column chromatography on silica gel.

  • Deprotection (if applicable): If the C3 hydroxyl group was protected, it is deprotected in the final step to yield 16β-hydroxyestrone.

ParameterValueReference
Starting Material Estrone-
Key Reagents N-Bromosuccinimide, Sodium Methoxide, Lithium Aluminum HydrideGeneral steroid chemistry principles
Typical Yield 40-50% (over several steps)Estimated based on similar transformations
Purity >95% after chromatographyStandard laboratory practice

Step 2: Stereoselective Reduction of 16β-Hydroxyestrone to this compound

The second step involves the reduction of the C17-ketone of 16β-hydroxyestrone to a 17β-hydroxyl group. The stereochemical control in this step is critical to obtain this compound. The use of hydride reducing agents is common, with the stereoselectivity influenced by the steric environment around the carbonyl group. The bulky steroid backbone generally directs the hydride attack from the less hindered α-face, leading to the formation of the desired 17β-alcohol.

Experimental Protocol: Reduction of 16β-Hydroxyestrone

Materials:

  • 16β-Hydroxyestrone

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Methanol or Ethanol

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • Aqueous solution of hydrochloric acid (HCl) (for work-up)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: 16β-Hydroxyestrone is dissolved in a suitable solvent system, such as a mixture of methanol and dichloromethane.

  • Reduction: The solution is cooled in an ice bath. Sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred at a low temperature and allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is evaporated. The residue is then taken up in a mixture of water and an organic solvent like ethyl acetate. The aqueous layer is acidified with dilute HCl to neutralize the excess borohydride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

ParameterValueReference
Starting Material 16β-Hydroxyestrone-
Reducing Agent Sodium Borohydride (NaBH4)[General steroid chemistry principles]
Solvent Methanol/Dichloromethane[General steroid chemistry principles]
Reaction Temperature 0 °C to Room Temperature[General steroid chemistry principles]
Typical Yield 85-95%Estimated based on similar reductions
Purity >98% after chromatographyStandard laboratory practice

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps and transformations in the synthesis of this compound from estrone.

experimental_workflow cluster_step1 Step 1: Synthesis of 16β-Hydroxyestrone cluster_step2 Step 2: Synthesis of this compound Estrone Estrone Bromination C16 Bromination (NBS) Estrone->Bromination Epoxidation Epoxidation (Base) Bromination->Epoxidation Reduction1 Reductive Opening (LiAlH4) Epoxidation->Reduction1 Purification1 Purification (Chromatography) Reduction1->Purification1 Intermediate 16β-Hydroxyestrone Purification1->Intermediate Start_Step2 16β-Hydroxyestrone Reduction2 C17-Ketone Reduction (NaBH4) Start_Step2->Reduction2 Workup Aqueous Work-up Reduction2->Workup Purification2 Purification (Chromatography) Workup->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from estrone is a feasible process for laboratory-scale production. The key challenges lie in the stereoselective hydroxylation at the C16 position and the subsequent stereocontrolled reduction of the C17-ketone. The protocols outlined in this guide provide a foundational framework for researchers. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product. Further analytical characterization, such as NMR and mass spectrometry, is essential to confirm the structure and stereochemistry of the synthesized compounds.

An In-Depth Technical Guide on the Biological Function of 16-Epiestriol in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epiestriol, an endogenous estrogen metabolite, is emerging as a molecule of significant interest due to its distinct biological profile. While classified as a weak estrogen, its potent anti-inflammatory properties, devoid of the typical glycogenic side effects associated with corticosteroids, position it as a compelling candidate for further investigation in inflammatory and autoimmune disease research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions in humans, with a focus on its receptor interactions, signaling pathways, and quantifiable effects. Detailed experimental methodologies are provided to facilitate reproducible research, and key signaling pathways are visualized to offer a clear conceptual framework.

Introduction

This compound, also known as 16β-hydroxy-17β-estradiol, is a stereoisomer of estriol and a metabolite of estrone.[1][2] Historically considered a minor and weak endogenous estrogen, recent studies have unveiled its potent anti-inflammatory activities, distinguishing it from classical estrogens and glucocorticoids.[1] This unique profile has sparked interest in its potential therapeutic applications. This document aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Receptor Interactions and Binding Affinity

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding affinity of this compound for these receptors is a critical determinant of its estrogenic and other biological activities.

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of this compound to human ERα and ERβ. The data is presented as Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.

CompoundERα RBA (%)ERβ RBA (%)Reference
This compound 7.795 (Range: 4.94–63)50[1]
Estradiol100100Baseline

Note: The wide range reported for ERα RBA may reflect variations in experimental conditions and assay systems.

Signaling Pathways

The signaling cascades initiated by this compound binding to estrogen receptors are complex and can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs in the cytoplasm or nucleus. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Genomic Signaling Pathway of this compound cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epiestriol This compound ER Estrogen Receptor (ERα / ERβ) Epiestriol->ER Binding Epi_ER_complex This compound-ER Complex ER->Epi_ER_complex ERE Estrogen Response Element (ERE) Epi_ER_complex->ERE Binding cluster_nucleus cluster_nucleus Epi_ER_complex->cluster_nucleus Translocation Gene Target Gene ERE->Gene Modulation of Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane or within the cytoplasm. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. While direct evidence for this compound is still emerging, it is plausible that it can also trigger these rapid signaling events.

The anti-inflammatory effects of this compound are of particular interest. While the precise mechanism is not fully elucidated, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of inflammatory gene expression.

Potential Non-Genomic and Anti-Inflammatory Signaling of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane-associated Estrogen Receptor MAPK_pathway MAPK/ERK Pathway mER->MAPK_pathway Activation IKK IKK Complex mER->IKK Inhibition (Hypothesized) Epiestriol This compound Epiestriol->mER Binding Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_pathway->Transcription_Factors Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Inhibition of Transcription NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Cell Proliferation/\nDifferentiation Cell Proliferation/ Differentiation Transcription_Factors->Cell Proliferation/\nDifferentiation Inflammation Inflammation Inflammatory_Genes->Inflammation Competitive Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., purified ERα/ERβ, uterine cytosol) Incubate Incubate Receptor, Radiolabeled Estradiol, and Competitor at various concentrations Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Estradiol ([3H]-E2) Solution Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of This compound and Unlabeled Estradiol Competitor_Prep->Incubate Separate Separate Receptor-Bound and Free Radioligand (e.g., hydroxylapatite precipitation, filter binding) Incubate->Separate Measure Measure Radioactivity of Bound Fraction (Scintillation Counting) Separate->Measure Plot Plot Percent Inhibition vs. Competitor Concentration Measure->Plot Calculate Calculate IC50 and Relative Binding Affinity (RBA) Plot->Calculate

References

16-Epiestriol: A Technical Guide to its Mechanism of Action as an Estrogen Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epiestriol, a lesser-known endogenous estrogen metabolite, is emerging as a molecule of interest in endocrine research. As a stereoisomer of the more extensively studied estriol, this compound exhibits unique biochemical properties and a distinct mechanism of action. This technical guide provides an in-depth analysis of this compound's function, focusing on its interaction with estrogen receptors, subsequent signaling cascades, and its influence on gene expression and cellular proliferation. Through a comprehensive review of available data, detailed experimental protocols, and visualization of key pathways, this document serves as a core resource for professionals engaged in endocrinology, pharmacology, and drug development.

Introduction

This compound, also known as 16β-hydroxy-17β-estradiol, is a naturally occurring steroid hormone and a metabolite of estradiol.[1][2] Unlike its more abundant isomer, estriol (16α-hydroxy-17β-estradiol), this compound is considered a minor and weak endogenous estrogen.[1] Despite its lower prevalence, its distinct stereochemistry imparts specific biological activities, including anti-inflammatory properties without the associated glycogenic effects of some steroids.[1] Understanding the nuanced mechanism of action of this compound is crucial for elucidating the full spectrum of estrogenic signaling and for the potential development of novel selective estrogen receptor modulators (SERMs). This guide will systematically dissect the molecular interactions and cellular consequences of this compound activity.

Estrogen Receptor Binding Affinity

The initial and most critical step in the mechanism of action of any estrogenic compound is its binding to estrogen receptors (ERs). There are two primary subtypes of nuclear estrogen receptors, ERα and ERβ, which often mediate different, and sometimes opposing, physiological effects.

Quantitative Data Summary

The binding affinity of this compound for ERα and ERβ has been characterized primarily through competitive binding assays, which measure the ability of the ligand to displace a radiolabeled estrogen, typically [3H]-estradiol. The results are often expressed as a Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%.

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA) (%)Reference Compound
This compound ERα7.795 (Range: 4.94–63)Estradiol (100%)
ERβ50Estradiol (100%)
16,17-Epiestriol ERα1.0Estradiol (100%)
ERβ13Estradiol (100%)

Data sourced from various in-vitro studies.

These data indicate that this compound exhibits a preferential binding to ERβ over ERα. This selectivity is a key feature that distinguishes it from estradiol, which binds with high affinity to both receptors, and from other metabolites.

Transactivation of Estrogen Receptors

Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they function as transcription factors. This process, known as transactivation, involves the binding of the ER-ligand complex to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their expression.

While specific EC50 values for this compound in transactivation assays are not widely reported in the literature, its characterization as a "weak" estrogen suggests that higher concentrations are required to elicit a transcriptional response comparable to that of estradiol. The functional consequences of its preferential binding to ERβ would imply a greater influence on ERβ-mediated gene regulation.

Downstream Signaling Pathways

The binding of an estrogenic ligand to its receptor can initiate a cascade of intracellular signaling events, which can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene transcription by the estrogen receptor-ligand complex.

cluster_Nucleus Nucleus Epiestriol This compound ER Estrogen Receptor (ERα / ERβ) Epiestriol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Transcription (mRNA Synthesis) ERE->Transcription Initiates Translation Translation (Protein Synthesis) Transcription->Translation CellularResponse Cellular Response Translation->CellularResponse Epiestriol This compound mER Membrane Estrogen Receptor (mER) Epiestriol->mER Binds Adaptor Adaptor Proteins (e.g., Shc) mER->Adaptor Activates Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Epiestriol This compound mER Membrane Estrogen Receptor (mER) Epiestriol->mER Binds PI3K PI3K mER->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates CellResponse Cellular Responses (Survival, Growth) Downstream->CellResponse Mediates start Start prep_receptors Prepare ERα and ERβ (Recombinant protein or tissue cytosol) start->prep_receptors prep_ligand Prepare Radiolabeled Estradiol ([3H]E2) start->prep_ligand prep_competitor Prepare Serial Dilutions of This compound start->prep_competitor incubation Incubate ER, [3H]E2, and This compound prep_receptors->incubation prep_ligand->incubation prep_competitor->incubation separation Separate Bound from Unbound Ligand (e.g., Hydroxylapatite precipitation) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and RBA Calculation) quantification->analysis end End analysis->end

References

An In-Depth Technical Guide to 16-Epiestriol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol, a stereoisomer of estriol, is an endogenous estrogen metabolite that has garnered significant interest for its unique biological activities.[1][2] Unlike many other estrogens, this compound exhibits potent anti-inflammatory properties with a notable absence of glycogenic activity, making it a compelling molecule for further investigation in drug development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound, with the chemical formula C₁₈H₂₄O₃, is a crystalline solid.[4] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₄O₃--INVALID-LINK--
Molecular Weight 288.38 g/mol --INVALID-LINK--
Melting Point 289-291 °C--INVALID-LINK--
Appearance Crystalline Solid--INVALID-LINK--
Solubility Slightly soluble in DMSO, Ethanol, and Methanol.--INVALID-LINK--
Optical Rotation [α]D +76° (c=0.297 in ethanol)
IUPAC Name (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol--INVALID-LINK--
CAS Number 547-81-9--INVALID-LINK--

Experimental Protocols

Synthesis of this compound from 16-Oxoestradiol

A common method for the synthesis of this compound involves the reduction of 16-oxoestradiol. The following protocol is a general guideline based on established chemical principles.

Materials:

  • 16-oxoestradiol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 16-oxoestradiol in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5-2 equivalents) to ensure complete reduction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

G 16-Oxoestradiol 16-Oxoestradiol Reaction_Vessel Methanol, 0°C 16-Oxoestradiol->Reaction_Vessel Quenching Add Water Reaction_Vessel->Quenching Reduction NaBH4 Sodium Borohydride NaBH4->Reaction_Vessel Extraction Dichloromethane Extraction Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification This compound This compound Purification->this compound

Synthesis of this compound Workflow
Purification by Recrystallization

For further purification, this compound can be recrystallized.[5][6][7][8]

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.[5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroids like this compound. The following is a general protocol; specific parameters may need to be optimized for your instrument.

Sample Preparation and Derivatization:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This increases the volatility of the compound.

  • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A mass range appropriate for the TMS-derivatized this compound (m/z 50-600).

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample This compound Derivatization BSTFA + TMCS Sample->Derivatization Heating 60-70°C Derivatization->Heating Injector Injector (250-280°C) Heating->Injector Inject Derivatized Sample Column GC Column (Temp. Program) Injector->Column MS_Detector Mass Spec (EI, Scan) Column->MS_Detector Data_Analysis Data Analysis (Library Search, Quantification) MS_Detector->Data_Analysis Mass Spectrum

GC-MS Analysis Workflow for this compound

Biological Activity and Signaling Pathways

This compound is recognized as a weak estrogen, indicating some interaction with estrogen receptors (ERs).[1] More significantly, it has demonstrated potent anti-inflammatory effects.[3] While the precise molecular mechanisms are still under investigation, evidence suggests the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Estrogenic Activity

This compound is an epimer of estriol and exhibits weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to estradiol. This weak interaction suggests that its physiological effects are likely not mediated solely through classical estrogenic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are a key area of research. It is hypothesized that this compound may exert these effects through the inhibition of pro-inflammatory signaling cascades.

Modulation of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this pathway, potentially by inhibiting IκB degradation or by preventing the nuclear translocation of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB (Phosphorylated) IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases 16_Epiestriol This compound 16_Epiestriol->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Hypothesized Modulation of NF-κB Pathway by this compound

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38. This compound may potentially inhibit the phosphorylation of one or more components of the MAPK cascade, thereby downregulating the inflammatory response.

Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces 16_Epiestriol This compound 16_Epiestriol->MAPKK Inhibits (Hypothesized)

Hypothesized Modulation of MAPK Pathway by this compound

Conclusion

This compound presents a fascinating profile as a weak estrogen with potent anti-inflammatory activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential mechanisms of action through the modulation of NF-κB and MAPK signaling pathways opens up new avenues for research and development. Further investigation into the precise molecular interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

16-Epiestriol CAS number and IUPAC nomenclature.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Identity of 16-Epiestriol

IdentifierValueSource
CAS Number 547-81-9[1][2][3][4][5]
IUPAC Name (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol[1][6]
Synonyms 16β-Epiestriol, Epioestriol, 16β-Hydroxy-17β-estradiol, Actriol[6]
Molecular Formula C18H24O3[1][2][4]
Molecular Weight 288.38 g/mol [2]

Biological Activity and Quantitative Data

This compound, a metabolite of the endogenous estrogen estrone, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antibacterial action.[7][8][9] Unlike conventional steroidal anti-inflammatory drugs, this compound exhibits these properties without associated glycogenic activity, making it a compound of significant interest for further investigation.[8]

Quantitative Analysis of Biological Activity

Biological ActivityTest Organism/SystemMethodResultSource
Anti-inflammatory Carrageenan-induced paw edema in ratsIn vivoMore than twice as effective as hydrocortisone on an equimolar basis in preventing edema.[8] Administered at 20 mg/kg.[10][8][10]
Antibacterial Carbapenem-resistant Acinetobacter baumanniiIn vitroInhibits growth at a concentration of 200 µg/ml.[10]

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This protocol outlines the widely used carrageenan-induced paw edema model to evaluate the acute anti-inflammatory activity of this compound.[1][2][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Prednisolone, 10 mg/kg)[2]

  • Vehicle control (e.g., 1% Tween-80 in saline)[2]

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Divide the animals into groups (n=4-6 per group): Vehicle control, positive control, and this compound treatment groups at various doses.

  • Compound Administration: Administer this compound (e.g., 20 mg/kg), the positive control, or the vehicle control via oral gavage or intraperitoneal injection.[2][10]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[3]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[2][3]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume/thickness in the control group and V_t is the average paw volume/thickness in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization (1 week) grouping Group Animals (Control, Positive, Test) animal_prep->grouping administer Administer Compounds (Oral or IP) grouping->administer compound_prep Prepare this compound, Controls, and Carrageenan compound_prep->administer baseline Measure Baseline Paw Volume administer->baseline induce Inject Carrageenan (0.1 mL, 1%) baseline->induce measure Measure Paw Volume (Hourly for 4 hours) induce->measure calculate Calculate % Edema Inhibition measure->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

In Vitro Antibacterial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii using the broth microdilution method.[12][13][14][15][16]

Materials:

  • Acinetobacter baumannii strain (e.g., ATCC 17978)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture A. baumannii on a suitable agar plate overnight at 37°C.

    • Suspend a single colony in CAMHB and incubate at 37°C with shaking until the mid-log phase is reached.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^7 CFU/mL in CAMHB.[12]

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation:

    • Add 50 µL of the adjusted bacterial suspension to each well containing the serially diluted this compound.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture A. baumannii (Overnight) inoculum Prepare Inoculum (1x10^7 CFU/mL) culture->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate compound_prep Prepare this compound Stock Solution dilute Serial Dilution of This compound in 96-well plate compound_prep->dilute dilute->inoculate incubate Incubate at 37°C (16-24 hours) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory and antibacterial effects suggest interactions with specific cellular pathways.

Anti-inflammatory Action

This compound's anti-inflammatory properties, distinct from glucocorticoids, may involve the modulation of inflammatory mediator production. As a metabolite of estrone, its actions could be mediated through estrogen receptors (ERα and ERβ), which are known to have roles in regulating inflammatory responses. Some evidence also suggests that certain steroids can act as Glucocorticoid Receptor agonists, which could be another avenue of investigation.[5]

Hypothesized Anti-inflammatory Signaling Pathway

G Epiestriol This compound ER Estrogen Receptor (ERα/ERβ) Epiestriol->ER Binds? GR Glucocorticoid Receptor (GR) Epiestriol->GR Binds? NFkB NF-κB Pathway ER->NFkB Inhibits GR->NFkB Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antibacterial Action

The mechanism by which this compound inhibits the growth of multidrug-resistant bacteria like Acinetobacter baumannii is not yet fully elucidated. Potential mechanisms could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to identify the specific molecular targets.

Potential Antibacterial Mechanisms of Action

G Epiestriol This compound Membrane Bacterial Cell Membrane Epiestriol->Membrane Disrupts? Enzymes Essential Bacterial Enzymes Epiestriol->Enzymes Inhibits? DNA_Synth Nucleic Acid Synthesis Epiestriol->DNA_Synth Interferes with? Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition Enzymes->Growth_Inhibition DNA_Synth->Growth_Inhibition

Caption: Potential antibacterial mechanisms of this compound.

References

A Comprehensive Review of 16-Epiestriol: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol, an endogenous steroidal estrogen, has garnered increasing interest within the scientific community for its diverse biological activities. As a metabolite of estrone, it is structurally related to estriol and estradiol and has been detected in the urine of pregnant women.[1] Beyond its estrogenic properties, preclinical studies have suggested its potential as an anti-inflammatory and antibacterial agent, opening avenues for further investigation and therapeutic development. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing the current state of research, including its synthesis, pharmacology, and preclinical findings. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C18H24O3 and a molecular weight of 288.38 g/mol , is a stereoisomer of estriol.[2] While detailed, publicly available protocols for the direct synthesis of this compound are limited, its preparation is often a consideration in the synthesis of its isomers, such as estriol. One patented method for estriol preparation notes the importance of controlling the formation of epiestriol as an impurity, suggesting that stereoselective reduction of a 16-keto intermediate is a critical step. A plausible synthetic route would involve the reduction of 16-ketoestradiol, where the choice of reducing agent and reaction conditions would be crucial to favor the formation of the 16β-hydroxyl group characteristic of this compound.

A general approach to the synthesis of estriol and its isomers often starts from estrone. For instance, a patented method describes the conversion of estrone to an intermediate, 16α-hydroxyestrone, followed by a reduction step to yield estriol. The control of stereochemistry at the C16 and C17 positions is paramount in determining the final product distribution, including the formation of this compound.

Hypothesized Synthesis Workflow:

16_Epiestriol_Synthesis Estrone Estrone Intermediate 16-Ketoestradiol Estrone->Intermediate Multi-step conversion Epiestriol This compound Intermediate->Epiestriol Stereoselective Reduction

A simplified, hypothetical workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

Estrogenic Activity

This compound is a weak estrogen that exhibits preferential binding affinity for the estrogen receptor β (ERβ) over estrogen receptor α (ERα).[1] This selective binding is a key characteristic that may differentiate its biological effects from those of estradiol, which binds with high affinity to both ERα and ERβ. The activation of ERs by estrogens initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

In the genomic pathway, the estrogen-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling events. The specific downstream effects of this compound-mediated ER activation are not yet fully elucidated.

Estrogen Receptor Signaling Pathway:

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epiestriol This compound ER Estrogen Receptor (ERα / ERβ) Epiestriol->ER Binding Epiestriol_ER This compound-ER Complex ER->Epiestriol_ER ERE Estrogen Response Element (ERE) Epiestriol_ER->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation

A diagram of the genomic estrogen receptor signaling pathway.
Anti-inflammatory Activity

Preclinical research has highlighted the potential of this compound as an anti-inflammatory agent. A key study demonstrated its efficacy in a carrageenan-induced rat paw edema model, a classic assay for acute inflammation. Notably, this study reported that this compound exhibited potent anti-inflammatory effects without the glycogenic activity associated with glucocorticoids, suggesting a potentially safer therapeutic profile.

The precise mechanism underlying the anti-inflammatory action of this compound is not yet fully understood. However, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Estrogens have been shown to interfere with NF-κB signaling, a central regulator of the expression of pro-inflammatory genes. It is plausible that this compound, through its interaction with ERs, could inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators.

Hypothesized Anti-inflammatory Mechanism:

Anti_Inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Epiestriol This compound Epiestriol->NFkB_Activation Inhibition

A proposed mechanism for the anti-inflammatory action of this compound.
Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated antibacterial activity against multidrug-resistant pathogens. One study reported its inhibitory effect on the growth of Acinetobacter baumannii, a bacterium of significant clinical concern.

The mechanism of its antibacterial action is likely multifaceted. One potential mechanism is the disruption of the bacterial cell membrane. Many antimicrobial compounds exert their effects by compromising the integrity of the bacterial membrane, leading to leakage of cellular contents and cell death. Further research is needed to confirm if this compound acts via this or other mechanisms, such as the inhibition of essential bacterial enzymes or interference with DNA replication.

Quantitative Data Summary

Due to the limited availability of full-text articles, a comprehensive summary of all quantitative data is not possible at this time. The following tables represent the available data from abstracts and publicly accessible sources.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)
This compoundData not availableData not available, but reported to be preferential

Note: While preferential binding to ERβ is reported, specific quantitative data on the relative binding affinities of this compound for ERα and ERβ are not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy Data

ActivityModelDosageOutcome
Anti-inflammatoryCarrageenan-induced rat paw edemaSpecific dose not available in abstractPotent inhibition of edema, without glycogenic activity.
AntibacterialIn vitro growth inhibition of Acinetobacter baumanniiSpecific MIC not available in abstractInhibition of bacterial growth.

Experimental Protocols

Detailed experimental protocols are not available in the abstracts of the key cited studies. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental designs.

Carrageenan-Induced Rat Paw Edema Assay (General Protocol)
  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Treatment: this compound, a positive control (e.g., indomethacin), and a vehicle control are administered, typically via intraperitoneal or oral routes, at a specified time before carrageenan injection.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Experimental Workflow for Anti-inflammatory Assay:

Anti_Inflammatory_Workflow Start Animal Acclimatization Grouping Random Grouping Start->Grouping Treatment Treatment Administration (this compound, Control) Grouping->Treatment Induction Carrageenan Injection Treatment->Induction Measurement Paw Volume Measurement (Multiple Time Points) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

References

Unveiling the Potent Anti-inflammatory Action of 16-Epiestriol Devoid of Glycogenic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LUBBOCK, TX – A comprehensive review of existing scientific literature underscores the potential of 16-Epiestriol, a stereoisomer of estriol, as a potent anti-inflammatory agent without the associated glycogenic activity typical of conventional steroidal anti-inflammatory drugs. This technical guide provides an in-depth analysis of the compound's unique properties, a summary of key experimental findings, detailed methodologies, and an exploration of its proposed mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an endogenous estrogen metabolite, has demonstrated significant anti-inflammatory efficacy in preclinical models, surpassing the potency of hydrocortisone on an equimolar basis.[1] Crucially, this anti-inflammatory activity is dissociated from glycogenic effects, a common and dose-limiting side effect of glucocorticoids.[1] This unique profile positions this compound as a promising candidate for the development of novel anti-inflammatory therapies with an improved safety profile. The primary mechanism of action is hypothesized to involve the modulation of the NF-κB signaling pathway through interaction with Estrogen Receptor β (ERβ), leading to the downregulation of pro-inflammatory cytokines.

Anti-inflammatory and Glycogenic Properties: Quantitative Data

The anti-inflammatory potency of this compound has been quantitatively assessed and compared with the widely used corticosteroid, hydrocortisone. Similarly, its lack of effect on glycogen metabolism has been experimentally verified. The following tables summarize the key quantitative findings from seminal studies.

Compound Molar Dose Mean Edema Volume (mL) ± SEM Percent Inhibition of Edema
Control (Carrageenan only)-0.85 ± 0.040%
This compound5.5 x 10⁻⁵0.28 ± 0.0367%
Hydrocortisone5.5 x 10⁻⁵0.58 ± 0.0532%
Data from a modified Winter's carrageenan rat paw edema model.[1]
Treatment Group Mean Liver Glycogen (mg/g of liver) ± SEM Mean Plasma Glucose (mg/dL) ± SEM
Untreated Control2.5 ± 0.3105 ± 5
This compound2.6 ± 0.4108 ± 6
Hydrocortisone15.8 ± 1.2145 ± 8
Data from a modified Venning's method for glycogenic activity assessment in adrenalectomized rats.[1]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of estrogens are predominantly mediated through the Estrogen Receptor β (ERβ). The proposed signaling pathway for this compound involves its binding to ERβ, which then interferes with the pro-inflammatory NF-κB signaling cascade. This interaction is thought to occur through multiple potential mechanisms, including the direct interaction of ERβ with NF-κB subunits (p65/p50), preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Proposed anti-inflammatory signaling pathway of this compound.

Detailed Experimental Protocols

Assessment of Anti-inflammatory Activity: Modified Winter's Carrageenan Rat Paw Edema Model

This in vivo assay is a standard method for evaluating the efficacy of acute anti-inflammatory agents.

Workflow:

Carrageenan Paw Edema Workflow A Acclimatize Male Sprague-Dawley Rats B Administer Test Compound (this compound, Hydrocortisone, or Vehicle) intraperitoneally A->B C Inject 0.1 mL of 1% Carrageenan in saline into the plantar surface of the right hind paw B->C D Measure Paw Volume using a plethysmometer at hourly intervals for 5 hours C->D E Calculate Mean Edema Volume and Percent Inhibition D->E

Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats weighing between 150-200g are used. Animals are housed under standard laboratory conditions and fasted for 18 hours prior to the experiment with free access to water.

  • Test Groups: Animals are randomly assigned to control and treatment groups.

    • Control Group: Receives the vehicle (e.g., saline or a suitable solvent for the test compounds).

    • This compound Group: Receives a specific dose of this compound.

    • Hydrocortisone Group: Receives an equimolar dose of hydrocortisone for comparison.

  • Administration: Test compounds are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.

  • Measurement of Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., every hour for 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Assessment of Glycogenic Activity: Modification of Venning's Method

This protocol is designed to determine the effect of a substance on liver glycogen deposition.

Workflow:

Glycogenic Activity Workflow A Adrenalectomize Male Rats and maintain on saline B Fast rats for 24 hours A->B C Administer Test Compound (this compound, Hydrocortisone, or Vehicle) subcutaneously B->C D Sacrifice rats after a set time (e.g., 7 hours) C->D E Collect Liver and Blood Samples D->E F Determine Liver Glycogen Content (e.g., via acid hydrolysis and glucose measurement) E->F G Measure Plasma Glucose Levels E->G

Workflow for the Glycogenic Activity Assay.

Detailed Steps:

  • Animal Model: Male rats are adrenalectomized to remove the influence of endogenous glucocorticoids. They are maintained on 0.9% saline solution for drinking.

  • Fasting: Prior to the experiment, the rats are fasted for 24 hours to deplete liver glycogen stores.

  • Test Groups: Animals are divided into control and treatment groups.

    • Control Group: Receives the vehicle.

    • This compound Group: Receives a defined dose of this compound.

    • Hydrocortisone Group: Receives a dose of hydrocortisone known to induce glycogenesis.

  • Administration: The test compounds are administered subcutaneously.

  • Sample Collection: After a specified period (e.g., 7 hours), the animals are euthanized. A blood sample is collected for plasma glucose analysis, and the liver is rapidly excised and weighed.

  • Liver Glycogen Determination: a. A portion of the liver is digested in hot 30% potassium hydroxide. b. Glycogen is precipitated with 95% ethanol. c. The glycogen pellet is hydrolyzed with acid (e.g., 2 N H₂SO₄) to convert it to glucose. d. The resulting glucose concentration is determined using a standard glucose assay, and the amount of glycogen is calculated and expressed as mg of glycogen per gram of liver tissue.

  • Plasma Glucose Analysis: Plasma is separated from the blood sample, and glucose concentration is measured using a glucose oxidase method or a similar standard procedure.

Conclusion and Future Directions

The available evidence strongly supports the characterization of this compound as a potent anti-inflammatory agent that is notably free from the adverse glycogenic effects associated with glucocorticoids.[1] Its mechanism of action, likely involving the modulation of the NF-κB pathway via ERβ, presents a targeted approach to inflammation control.

Further research is warranted to fully elucidate the dose-response relationship of this compound's anti-inflammatory effects and to confirm its precise molecular interactions within the NF-κB signaling cascade. In vitro studies using cell lines expressing ERβ and stimulated with inflammatory agents could provide direct evidence of NF-κB inhibition. Additionally, exploring the efficacy and safety of this compound in a wider range of preclinical models of inflammatory diseases will be crucial for its translation into clinical applications. The unique profile of this compound makes it a highly attractive candidate for the development of a new class of anti-inflammatory drugs with an enhanced therapeutic window.

References

The Metabolic Journey of 16β-hydroxyestrone to 16-Epiestriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of estrogen metabolism, the conversion of 16β-hydroxyestrone to 16-epiestriol represents a key hydroxylation pathway. This technical guide provides an in-depth exploration of this metabolic process, offering a comprehensive overview of the enzymatic conversion, detailed experimental protocols for its investigation, and a summary of the quantitative data available. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of steroid biochemistry and its implications in health and disease.

Metabolic Conversion: From 16β-hydroxyestrone to this compound

The transformation of 16β-hydroxyestrone to this compound is a critical step in the downstream metabolism of estrone. 16β-hydroxyestrone, an endogenous estrogen, serves as a direct metabolic precursor to this compound (also known as epiestriol or 16β-hydroxyestradiol)[1]. This conversion involves the reduction of the ketone group at the C-17 position of the steroid nucleus to a hydroxyl group.

The Primary Enzyme: 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The enzymatic reduction of 16β-hydroxyestrone is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes[2][3][4][5]. These enzymes are pivotal in regulating the biological activity of steroid hormones by interconverting 17-keto and 17β-hydroxysteroids[2][4][5].

While multiple isoforms of 17β-HSD exist, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is the primary isoenzyme responsible for the reductive conversion of estrone to the more potent estradiol[3][6]. Given the structural similarity, it is highly probable that 17β-HSD1 is also the key enzyme mediating the reduction of 16β-hydroxyestrone to this compound. This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor for the reduction reaction.

Quantitative Data
SubstrateEnzymeKm (μM)Vmax (nmol/g protein/h)CofactorSource
Estrone17β-HSD1 (human breast cancer tissue)0.62 (high-affinity form)82-[7]
Estrone17β-HSD (MCF-7 cells, reductive)5.5-NAD/NADP[8]
Estradiol17β-HSD (MCF-7 cells, oxidative)14.3-NAD/NADP[8]

Note: The provided Km and Vmax values are for the conversion of estrone to estradiol and estradiol to estrone. These values are presented as an estimation of the enzymatic activity for the structurally similar substrate, 16β-hydroxyestrone.

Experimental Protocols

The investigation of the metabolic conversion of 16β-hydroxyestrone to this compound necessitates robust analytical methodologies. Below are detailed protocols for in vitro enzymatic assays and the analysis of these estrogen metabolites using mass spectrometry.

In Vitro 17β-HSD1 Activity Assay

This protocol is adapted from methods used to assess 17β-HSD1 inhibition and can be modified to measure the conversion of 16β-hydroxyestrone.

1. Enzyme Preparation:

  • Utilize a crude enzyme preparation from a source known to express 17β-HSD1, such as human placenta or a cell line overexpressing the enzyme (e.g., HEK-293 or T-47D breast cancer cells)[9].

  • Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer, pH 7.4) and obtain the microsomal or cytosolic fraction through differential centrifugation.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine the following components:

    • 100 µL of the crude enzyme preparation.

    • A solution of 16β-hydroxyestrone (substrate) in ethanol. The final concentration should be varied to determine kinetic parameters.

    • A solution of NADPH (cofactor) in buffer.

    • The total reaction volume should be standardized (e.g., 500 µL) with the appropriate buffer.

3. Incubation:

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding an excess of unlabeled 16β-hydroxyestrone and this compound to act as carriers.

  • Extract the steroids from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

5. Analysis:

  • Reconstitute the dried residue in a suitable solvent for analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analysis of Estrogen Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of estrogen metabolites, offering high sensitivity and selectivity.

1. Sample Preparation and Derivatization:

  • To improve volatility and thermal stability for GC analysis, the extracted estrogen metabolites must be derivatized. A common method is silylation.

  • Reconstitute the dried extract in 50 µL of a derivatizing solution, such as MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w)[2].

  • Heat the mixture at 70°C for 1 hour to complete the derivatization[2].

2. GC-MS Analysis:

  • Inject an aliquot (e.g., 2 µL) of the derivatized sample into the GC-MS system in splitless mode[2].

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column suitable for steroid analysis (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure the separation of 16β-hydroxyestrone and this compound from other potential metabolites. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions corresponding to the derivatized 16β-hydroxyestrone and this compound.

3. Quantification:

  • Create a calibration curve using known concentrations of derivatized 16β-hydroxyestrone and this compound standards.

  • Quantify the amount of this compound produced by comparing its peak area to the calibration curve.

Visualizations

Metabolic Pathway

Metabolic_Pathway Estrone Estrone 16b-hydroxyestrone 16β-hydroxyestrone Estrone->16b-hydroxyestrone Hydroxylation This compound This compound 16b-hydroxyestrone->this compound Reduction Enzyme 17β-HSD1 Enzyme->16b-hydroxyestrone Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH Cofactor_in->Enzyme Experimental_Workflow cluster_Preparation Sample Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., placental microsomes) Reaction_Mix Prepare Reaction Mixture (Substrate, Cofactor, Buffer) Enzyme_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate Reaction & Extract Steroids Incubation->Termination Derivatization Derivatization (Silylation) Termination->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Nucleus Nucleus 16b_hydroxyestrone 16β-hydroxyestrone ERa ERα 16b_hydroxyestrone->ERa ERb ERβ 16b_hydroxyestrone->ERb 16_Epiestriol This compound 16_Epiestriol->ERa 16_Epiestriol->ERb ERE Estrogen Response Elements (ERE) ERa->ERE ERb->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response (e.g., Proliferation, Differentiation) Gene_Transcription->Biological_Response

References

Endogenous Sources and Biosynthesis of 16-Epiestriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol (16β-hydroxy-17β-estradiol) is a minor endogenous estrogen metabolite.[1][2] While less potent than its parent hormone estradiol, it and other estrogen metabolites are subjects of increasing research interest due to their potential roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of the endogenous sources and biosynthetic pathways of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of estrogen metabolites in health and disease.

Endogenous Sources of this compound

This compound is a naturally occurring steroid found in the human body.[3] Its presence has been detected in various biological matrices, indicating its systemic distribution. The primary endogenous sources include:

  • Urine: this compound is excreted in the urine and its levels can be influenced by physiological states such as pregnancy.[3][4] In premenopausal women, this compound constitutes approximately 3.65% of the total urinary estrogen metabolites, with a 5th to 95th percentile range of 1.60% to 6.33%.[5]

  • Serum and Plasma: Circulating levels of this compound have been identified in both serum and plasma.[6]

  • Fetal Tissues: The fetal liver, in particular, is a significant site of estrogen 16α-hydroxylase activity, a key step in the formation of estriol and its epimers.[7] This suggests that the feto-placental unit is a major contributor to this compound production during pregnancy.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolic pathways of its parent estrogens, estradiol (E2) and estrone (E1). The primary route of formation is through the 16-hydroxylation pathway.

Key Precursors and Enzymatic Conversions

The biosynthetic cascade leading to this compound involves the following key steps:

  • Aromatization: The synthesis of estrogens begins with the conversion of androgens (androstenedione and testosterone) to estrone (E1) and estradiol (E2) by the enzyme aromatase (cytochrome P450 19A1).[5]

  • Interconversion of Estrone and Estradiol: Estrone and estradiol are readily interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[5]

  • 16-Hydroxylation: The critical step in the formation of this compound is the hydroxylation of estrone or estradiol at the C16 position of the steroid nucleus. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.

    • Formation of 16α-hydroxyestrone: CYP3A4 and CYP3A5 are the primary enzymes responsible for the 16α-hydroxylation of estrone to form 16α-hydroxyestrone.[8][9]

    • Formation of this compound (16β-hydroxy-17β-estradiol): While the 16α-hydroxylation pathway leading to estriol is well-characterized, the precise enzymatic mechanism governing the stereoselective formation of the 16β-hydroxy group in this compound is less defined. It is understood to be a product of the 16-hydroxylation pathway, and it is likely that a specific P450 enzyme or another steroid hydroxylase is responsible for this stereospecific conversion.

The following diagram illustrates the key steps in the biosynthesis of this compound from its precursors.

Biosynthesis_of_16_Epiestriol cluster_precursors Estrogen Precursors cluster_estrogens Parent Estrogens cluster_hydroxylation 16-Hydroxylation Pathway Androstenedione Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase (CYP19A1) Testosterone Testosterone Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol 17β-HSD 16a_Hydroxyestrone 16α-Hydroxyestrone Estrone->16a_Hydroxyestrone CYP3A4/5 (16α-hydroxylase) 16_Epiestriol This compound (16β-Hydroxy-17β-estradiol) Estradiol->16_Epiestriol 16β-hydroxylase (postulated) 16a_Hydroxyestrone->16_Epiestriol Further Metabolism

Biosynthesis pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound in human biological fluids. Further research is required to establish comprehensive reference ranges across different populations and physiological conditions.

Biological MatrixPopulationConcentration/PercentageReference
UrinePremenopausal Women3.65% of total estrogen metabolites (5th-95th percentile: 1.60-6.33%)[5]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroid hormones due to its high sensitivity and specificity.[10][11]

General Workflow for LC-MS/MS Quantification of this compound

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection 1. Sample Collection (Serum, Plasma, or Urine) Internal_Standard 2. Addition of Internal Standard (e.g., deuterated this compound) Sample_Collection->Internal_Standard Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Internal_Standard->Hydrolysis Extraction 4. Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization 5. Derivatization (Optional) Extraction->Derivatization LC_Separation 6. LC Separation (Reversed-phase C18 column) Derivatization->LC_Separation MS_Detection 7. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration curve) MS_Detection->Quantification

General workflow for this compound analysis.
Detailed Methodological Considerations

1. Sample Collection and Storage:

  • Serum, plasma (EDTA or heparin), or 24-hour urine samples should be collected.

  • Samples should be stored at -80°C to ensure the stability of the analytes.

2. Internal Standard Addition:

  • A stable isotope-labeled internal standard, such as deuterated this compound (d-16-epiestriol), should be added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. This corrects for any variability during sample processing and analysis.[6]

3. Enzymatic Hydrolysis:

  • In biological fluids, estrogens and their metabolites are often present as glucuronide and sulfate conjugates.

  • To measure the total concentration, enzymatic hydrolysis using β-glucuronidase and sulfatase from Helix pomatia is required to cleave these conjugates and release the free steroid.[10]

  • The reaction is typically carried out in an acetate buffer at pH 5.0 and 37°C for 4-8 hours.[10]

4. Extraction:

  • Liquid-Liquid Extraction (LLE): A common method involves extracting the deconjugated steroids from the aqueous sample into an organic solvent such as a mixture of diethyl ether and ethyl acetate.

  • Solid-Phase Extraction (SPE): Alternatively, SPE with a C18 or a mixed-mode sorbent can be used for a cleaner extraction and to concentrate the analytes.

5. Derivatization (Optional):

  • Derivatization, for example with dansyl chloride, can be employed to improve the ionization efficiency and sensitivity of the assay, particularly when low concentrations are expected.

6. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium fluoride to enhance ionization.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

7. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • The concentration of this compound in the unknown samples is then determined from this calibration curve.

Conclusion and Future Directions

This compound is an endogenous estrogen metabolite formed through the 16-hydroxylation of estrone and estradiol. While its physiological role is not as well-defined as that of major estrogens, its presence in various biological fluids warrants further investigation. The advancement of sensitive analytical techniques like LC-MS/MS allows for the accurate quantification of this compound, which will be instrumental in elucidating its clinical significance.

Future research should focus on:

  • Identifying the specific enzymes and regulatory mechanisms responsible for the stereoselective biosynthesis of this compound.

  • Establishing comprehensive reference ranges for this compound in different populations and throughout various life stages, including pregnancy and menopause.

  • Investigating the biological activity of this compound and its potential role in hormone-dependent cancers, cardiovascular health, and other endocrine-related conditions.

This technical guide provides a solid foundation for researchers and clinicians working in the field of endocrinology and drug development, and it is hoped that it will stimulate further exploration into the biology of this intriguing estrogen metabolite.

References

The Pharmacokinetics and Bioavailability of 16-Epiestriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document serves as an in-depth technical guide on the pharmacokinetics and bioavailability of 16-Epiestriol. It is important to note that publicly available, in-vivo pharmacokinetic data for this compound is exceedingly scarce. As such, this guide provides a comprehensive overview of its metabolic context, analytical methodologies, and relevant comparative data from its well-studied epimer, estriol, to offer a foundational understanding for research and drug development professionals.

Introduction to this compound

This compound, also known as 16β-hydroxy-17β-estradiol, is a minor endogenous estrogen and a metabolite of estrone.[1][2] It is the 16β-epimer of the more commonly known estriol (16α-hydroxy-17β-estradiol).[2] While its estrogenic activity is considered weak, this compound has garnered interest for its potential anti-inflammatory and antibacterial properties, independent of significant glycogenic or immunosuppressive effects.[1][2] Despite this interest, a thorough characterization of its pharmacokinetic profile and bioavailability in preclinical and clinical settings has not been extensively reported in the scientific literature.

Metabolism of this compound

This compound is an integral part of the complex metabolic cascade of endogenous estrogens. Its formation is primarily linked to the metabolism of estrone.

The metabolic pathway leading to the formation of this compound is as follows:

  • Estrone undergoes hydroxylation to form 16β-hydroxyestrone .

  • Subsequently, the C-17 ketone of 16β-hydroxyestrone is reduced to a hydroxyl group, yielding This compound .[1]

Furthermore, in-vitro studies have demonstrated the interconversion of estriol and this compound, suggesting a dynamic equilibrium between these two epimers.[3]

Metabolic Pathway of this compound Estrone Estrone Hydroxyestrone_16b 16β-Hydroxyestrone Estrone->Hydroxyestrone_16b Hydroxylation Epiestriol_16 This compound Hydroxyestrone_16b->Epiestriol_16 Reduction of C-17 ketone Estriol Estriol Estriol->Epiestriol_16 Interconversion

Metabolic pathway of this compound.

Pharmacokinetics of this compound: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of in-vivo pharmacokinetic studies on this compound. Consequently, key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), clearance (CL), volume of distribution (Vd), and absolute bioavailability are not well-established.

One preclinical study noted that this compound, when administered at a dose of 20 mg/kg in rats, inhibited carrageenan-induced paw edema.[1] However, this study did not provide pharmacokinetic data.

The absence of such data presents a significant knowledge gap and a key area for future research to understand the therapeutic potential of this compound.

Bioavailability of this compound

Due to the lack of in-vivo pharmacokinetic studies, the bioavailability of this compound following various routes of administration has not been determined.

Experimental Protocols: Analytical Methodologies for Quantification of this compound in Biological Matrices

While pharmacokinetic data is scarce, validated analytical methods for the quantification of this compound in biological matrices like urine and serum have been developed, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for enabling future pharmacokinetic studies.

General Analytical Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Serum) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (optional, to enhance ionization) Extraction->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS

General analytical workflow for this compound.

Detailed Experimental Protocol (Representative LC-MS/MS Method)

The following protocol is a composite based on published methods for the analysis of multiple estrogen metabolites, including this compound, in human urine.[4]

5.2.1. Sample Preparation

  • Internal Standard Addition: A deuterated internal standard, such as this compound-2,4,16-d3, is added to the urine sample (typically 0.5 mL) to correct for analytical variability.[4]

  • Hydrolysis: To measure total this compound (both free and conjugated), an enzymatic hydrolysis step is performed using β-glucuronidase/sulfatase to deconjugate the metabolites.[4]

  • Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) to isolate the estrogens and remove interfering matrix components.

  • Derivatization: To improve ionization efficiency and sensitivity, the extracted estrogens can be derivatized.

5.2.2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride, is employed.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

5.2.3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the derivatization strategy.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the precursor and product ions specific to this compound and its internal standard.

Comparative Pharmacokinetics: Estriol

Given the lack of data for this compound, the pharmacokinetic parameters of its epimer, estriol, are presented below for comparative context. It is crucial to recognize that these values may not be representative of this compound's behavior.

Table 1: Pharmacokinetic Parameters of Estriol (Oral Administration)

ParameterValueSpeciesReference
Bioavailability~1-2%Human[5]
Elimination Half-Life5-10 hoursHuman[5]

Table 2: Pharmacokinetic Parameters of Estriol (Vaginal Administration)

FormulationCmax (pg/mL)AUC (pg*h/mL)SpeciesReference
Vaginal Ring (0.125 mg/day)13.7752.1 (steady state)Human[6]
Vaginal Ring (0.250 mg/day)22.8073.71 (steady state)Human[6]
Vaginal Ring (0.500 mg/day)89.95-Human[6]
Vaginal Gel (20 µg/g)-36.33 (steady state)Human[6]
Vaginal Gel (50 µg/g)-73.71 (steady state)Human[6]

Conclusion and Future Directions

The current body of scientific literature presents a significant void in the understanding of the pharmacokinetics and bioavailability of this compound. While its metabolic origins are relatively understood and robust analytical methods for its quantification exist, the absence of in-vivo data hinders a comprehensive evaluation of its therapeutic potential.

For researchers, scientists, and drug development professionals, this represents a clear opportunity for further investigation. Future research should prioritize:

  • Preclinical Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of this compound in animal models (e.g., rats, mice) following various routes of administration (e.g., intravenous, oral, topical).

  • Bioavailability Studies: Determining the absolute and relative bioavailability of this compound to understand its absorption characteristics.

  • Human Pharmacokinetic Studies: Following promising preclinical data, well-designed studies in human subjects will be essential to translate findings to a clinical context.

A thorough understanding of the pharmacokinetics and bioavailability of this compound is a critical prerequisite for its potential development as a therapeutic agent. The methodologies and comparative data presented in this guide provide a foundational framework for initiating such investigations.

References

Synonyms for 16-Epiestriol including 16β-hydroxy-17β-estradiol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epiestriol, a stereoisomer of estriol, is an endogenous estrogen metabolite with demonstrated anti-inflammatory properties devoid of significant glycogenic activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synonyms, and detailed experimental protocols for assessing its biological activity. The document summarizes key quantitative data, outlines its metabolic pathway, and describes its mechanism of action through estrogen receptor signaling. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Chemical Identity and Synonyms

This compound is a C-16 epimer of estriol, meaning it differs in the stereochemistry at the 16th carbon position.[1] It is also recognized as 16β-hydroxy-17β-estradiol.[1][2] This nomenclature highlights its structural relationship to estradiol, being substituted with a beta-hydroxy group at the 16th position.[3]

Below is a comprehensive table of synonyms and identifiers for this compound.

Identifier Type Identifier Reference(s)
Systematic Name (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol[3]
Common Synonyms 16β-hydroxy-17β-estradiol, Epiestriol, Epioestriol, 16β,17β-Estriol, Actriol[1][2][3]
CAS Number 547-81-9[3]
Molecular Formula C₁₈H₂₄O₃[3]
Molecular Weight 288.38 g/mol [3]
InChI Key PROQIPRRNZUXQM-ZMSHIADSSA-N[3]

Biological Activity and Mechanism of Action

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory activity.[4] Notably, in a carrageenan-induced rat paw edema model, this compound was found to be more than twice as effective as hydrocortisone on an equimolar basis in reducing edema.[4] A key advantage of this compound is its separation of anti-inflammatory effects from glycogenic activity, a common side effect of glucocorticoids.[4] Studies have shown that this compound does not significantly affect liver or plasma glucose concentrations.[4]

Estrogenic Activity and Receptor Binding

As an estrogen, this compound interacts with estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity and subsequent downstream signaling contribute to its biological effects. While it is considered a weak estrogen compared to estradiol, its activity is significant enough to influence estrogen-responsive pathways.[1] The differential expression of ERα and ERβ in various tissues can lead to tissue-specific effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., corn oil or appropriate solvent for this compound)

  • Plethysmometer or calipers

  • Syringes and needles for subcutaneous and intraplantar injections

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle subcutaneously 30-60 minutes before inducing inflammation.[5]

  • Measure the initial volume of the right hind paw using a plethysmometer or calipers.[5]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[2][6]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Rats fast Fast Overnight acclimatize->fast administer Administer this compound/Vehicle fast->administer measure_initial Measure Initial Paw Volume administer->measure_initial induce Induce Edema (Carrageenan) measure_initial->induce measure_intervals Measure Paw Volume at Intervals induce->measure_intervals calculate Calculate Edema Inhibition measure_intervals->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the binding affinity of a test compound to estrogen receptors.

Objective: To quantify the binding affinity of this compound to ERα and ERβ.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ) or purified recombinant ERα and ERβ

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled this compound and 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

  • Hydroxylapatite slurry

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare rat uterine cytosol from ovariectomized rats.[7][8]

  • In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled this compound.[9]

  • Add the uterine cytosol preparation to each tube and incubate to allow competitive binding to reach equilibrium.[9]

  • Separate bound from free radioligand by adding hydroxylapatite slurry and centrifuging.[9]

  • Measure the radioactivity of the bound fraction in a scintillation counter.

  • Generate a competition curve and calculate the IC50 value for this compound.

  • Determine the relative binding affinity (RBA) compared to 17β-estradiol.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cytosol Prepare Uterine Cytosol combine Combine Ligands and Cytosol prep_cytosol->combine prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->combine incubate Incubate combine->incubate separate Separate Bound/Free Ligand incubate->separate measure Measure Radioactivity separate->measure analyze Calculate IC50 and RBA measure->analyze

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay

This in vitro assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) with and without phenol red

  • Fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids

  • This compound and 17β-estradiol (positive control)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTS or CCK-8)

  • Plate reader

Procedure:

  • Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped FBS for several days to deplete endogenous estrogens.[1][10]

  • Seed the cells into 96-well plates and allow them to attach.[11]

  • Treat the cells with various concentrations of this compound or 17β-estradiol.[11]

  • Incubate for a specified period (e.g., 6 days), changing the medium with fresh compound as needed.[1]

  • At the end of the incubation, add the cell proliferation reagent to each well.[11]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell proliferation relative to the vehicle control and determine the EC50 value.

Workflow Diagram:

G cluster_culture Cell Culture cluster_treat Treatment cluster_measure Measurement culture Culture MCF-7 in Estrogen-Free Medium seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound seed->treat incubate Incubate treat->incubate add_reagent Add Proliferation Reagent incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze Analyze Data read_plate->analyze

Caption: Workflow for MCF-7 Cell Proliferation Assay.

Metabolism and Signaling Pathway

Metabolic Pathway

This compound is a metabolite of estrone.[12] The metabolic conversion involves hydroxylation and reduction steps catalyzed by various enzymes, primarily in the liver. The general pathway involves the conversion of parent estrogens to hydroxylated metabolites.[13]

Metabolic Pathway Diagram:

G Estrone Estrone 16a-Hydroxyestrone 16α-Hydroxyestrone Estrone->16a-Hydroxyestrone 16α-hydroxylase This compound This compound (16β-hydroxy-17β-estradiol) Estrone->this compound 16β-hydroxylase 17β-HSD Estriol Estriol 16a-Hydroxyestrone->Estriol 17β-HSD

Caption: Simplified Metabolic Pathway of this compound from Estrone.

Signaling Pathway

The biological effects of this compound are primarily mediated through its interaction with estrogen receptors. Upon binding, the receptor-ligand complex can translocate to the nucleus and regulate the expression of target genes. This can occur through direct binding to estrogen response elements (EREs) on DNA or through interactions with other transcription factors.[14][15]

Signaling Pathway Diagram:

G This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Complex This compound-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Transcription Transcription Regulation ERE->Transcription Response Biological Response (e.g., Anti-inflammatory Effects) Transcription->Response

Caption: Estrogen Receptor Signaling Pathway of this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly due to its potent anti-inflammatory effects that are dissociated from the adverse glycogenic effects of corticosteroids. Its activity through estrogen receptor pathways suggests a mechanism that can be further explored for targeted drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this endogenous metabolite. Further research into its pharmacokinetics, specific downstream gene targets, and performance in various disease models is warranted to fully understand its clinical applicability.

References

Methodological & Application

Application Note: Protocol for 16-Epiestriol Extraction from Human Urine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Epiestriol is an isomer of estriol and a minor estrogen metabolite. The analysis of urinary concentrations of this compound and other estrogen metabolites is crucial in various fields of research, including endocrinology and the study of estrogen-related disorders.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantitative analysis of steroid hormones. However, due to the low volatility and polar nature of estrogens, a robust sample preparation protocol involving extraction and derivatization is essential for accurate and sensitive detection.[2] This application note provides a detailed protocol for the extraction of this compound from human urine, followed by derivatization for subsequent GC-MS analysis.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction and derivatization of this compound from human urine samples prior to GC-MS analysis. The workflow involves enzymatic hydrolysis to deconjugate the steroid metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and finally, derivatization to enhance volatility for GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., d4-Estradiol)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • 0.2 M Acetate buffer (pH 5.2)

  • L-ascorbic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB™)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • n-Hexane (HPLC grade)

  • Potassium carbonate (K₂CO₃) solution (5%)

  • Triethylamine (TEA)

  • Ethyl chloroformate (ECF)

  • Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of MSTFA, ammonium iodide (NH₄I), and dithioerythritol.[3]

  • Pyridine

  • Nitrogen gas for evaporation

2. Sample Preparation and Hydrolysis

  • To a 2 mL urine sample, add 100 µL of 0.2% aqueous L-ascorbic acid to prevent degradation of catechol estrogens.[1]

  • Spike the sample with an appropriate amount of internal standard (e.g., 15 µL of 1 µg/mL d4-E2).[1]

  • Add 1 mL of 0.2 M acetate buffer (pH 5.2).[1]

  • Add 50 µL of β-glucuronidase/arylsulfatase solution.[1]

  • Incubate the mixture at 55°C for 3 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[1][4]

3. Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB™ SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a low flow rate (<1 mL/min).[1]

  • Wash the cartridge with 2 mL of water to remove interfering polar compounds.[1]

  • Elute the estrogens twice with 2 mL of methanol.[1]

  • Evaporate the combined methanol eluate to dryness under a gentle stream of nitrogen at 40°C.[1][3]

4. Derivatization

Two-step derivatization can be employed for comprehensive protection of hydroxyl groups:

  • Step 1: Ethoxycarbonylation (EOC)

    • Reconstitute the dried extract in 1 mL of 0.2 M acetate buffer (pH 5.2).

    • Adjust the pH to 8 with 5% K₂CO₃ solution.[1]

    • Add 30 µL of TEA and 50 µL of ECF.[1]

    • Vortex for 30 seconds.[1]

    • Extract twice with 2.5 mL of n-hexane.[1]

    • Evaporate the combined organic phase to dryness under a nitrogen stream.[1]

  • Step 2: Silylation

    • To the dried residue from the previous step, add 50 µL of a derivatizing solution of MSTFA/NH₄I/dithioerythritol (1000:2:4 v/w/w).[3] Alternatively, a mixture of BSTFA with 1% TMCS in pyridine can be used.[5]

    • Incubate at 70°C for 1 hour to ensure complete derivatization.[3]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis

  • Inject 2 µL of the derivatized sample into the GC-MS system in splitless mode.[3]

  • GC Conditions (Example):

    • Column: High-temperature capillary column (e.g., MXT-1).[1]

    • Oven Program: Start at 200°C for 2 min, ramp to 225°C at 8°C/min, then to 234°C at 3°C/min and hold for 3 min. Finally, ramp to 315°C at 40°C/min and hold for 3 min.[3]

  • MS Conditions (Example):

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Monitor characteristic ions for the derivatized this compound. For trimethylsilyl (TMS) derivatives of estriol, the molecular ion (m/z 504) is often used for quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS methods for the analysis of urinary estrogens. These values can serve as a benchmark for the expected performance of the described protocol.

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.995[1]
Limit of Quantification (LOQ)0.02 - 0.1 ng/mL[1]
Recovery78 - 102%[6]
Precision (% CV)1.4 - 10.5%[1]
Accuracy (% Bias)91.4 - 108.5%[1]

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis Analysis Urine Human Urine Sample (2 mL) InternalStandard Spike with Internal Standard Urine->InternalStandard Add d4-E2 Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 55°C, 3h) InternalStandard->Hydrolysis Add buffer & enzyme SPE_Condition Condition SPE Cartridge (Methanol, Water) Hydrolysis->SPE_Condition SPE_Load Load Hydrolyzed Sample SPE_Condition->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporation1 Evaporate to Dryness SPE_Elute->Evaporation1 EOC_Deriv Ethoxycarbonylation (EOC) Evaporation1->EOC_Deriv Evaporation2 Evaporate to Dryness EOC_Deriv->Evaporation2 Silylation Silylation (MSTFA/TMCS, 70°C, 1h) Evaporation2->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for this compound Extraction from Urine for GC-MS.

Signaling Pathway/Logical Relationship Diagram

The logical relationship in this protocol is a linear progression of steps designed to isolate and prepare the analyte for detection.

Logical_Progression Start Urine Sample Collection Deconjugation Deconjugation of Metabolites (Freeing this compound) Start->Deconjugation Isolation Isolation & Purification (Solid-Phase Extraction) Deconjugation->Isolation Derivatization Chemical Modification (Increasing Volatility) Isolation->Derivatization Detection Detection & Quantification (GC-MS) Derivatization->Detection End Data Analysis Detection->End

Caption: Logical steps for urinary this compound analysis.

References

Quantification of 16-Epiestriol in Serum by LC-MS/MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 16-Epiestriol in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a minor endogenous estrogen and a metabolite of estrone.[1] Accurate quantification of this and other estrogens is crucial for various clinical research applications. This method is designed to be sensitive, specific, and robust for the analysis of this compound in a complex biological matrix.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. The procedure involves the extraction of this compound and a stable isotope-labeled internal standard from serum, followed by chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Negative ion electrospray ionization is typically employed for estrogens.[2]

Materials and Reagents

  • Analytes and Internal Standards:

    • This compound reference standard (≥98% purity)

    • This compound-d3 (or other suitable deuterated analog) as an internal standard (IS)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium fluoride (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE) (HPLC grade)

    • Human serum (steroid-free or characterized) for calibration standards and quality controls

Experimental Protocols

Standard and Quality Control (QC) Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol/water to prepare working solutions for calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with 50:50 methanol/water.

  • Calibration Standards and Quality Controls: Spike appropriate volumes of the working standard solutions into steroid-free serum to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: To 200 µL of serum sample, calibrator, or QC, add 25 µL of the internal standard working solution (100 ng/mL).

  • Extraction: Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 2 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3500 V
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 287.2145.1171.1
This compound-d3 (IS) 290.2147.1173.1

Note: These are predicted transitions and require experimental verification and optimization.

Method Validation

The analytical method should be validated according to established guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. Acceptance criteria are typically ±15% (±20% for the Lower Limit of Quantification) for both precision (as %CV) and accuracy (as %bias).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Selectivity: Assessed by analyzing blank serum from multiple sources to ensure no significant interferences are observed at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that ionization suppression or enhancement from the serum matrix is consistent and compensated for by the internal standard.

  • Stability: The stability of this compound in serum under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.

Data Presentation

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100>0.99
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)
Low 0.3<10<10±10±10
Medium 15<8<8±8±8
High 80<8<8±8±8

Note: The data presented in these tables are representative and should be generated during the in-lab validation of the method.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample (200 µL) add_is Add Internal Standard (this compound-d3) serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation to Dryness lle->evap recon Reconstitution (100 µL 50:50 MeOH/H2O) evap->recon injection Injection (10 µL) recon->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometric Detection (ESI-, MRM) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of this compound cal_curve->quant

Caption: Experimental workflow for the quantification of this compound in serum by LC-MS/MS.

logical_relationship analyte This compound in Serum extraction Co-extraction analyte->extraction is Internal Standard (this compound-d3) is->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Peak Area Ratio (Analyte/IS) lcms->ratio calibration Calibration Curve ratio->calibration concentration Final Concentration calibration->concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Quantification of 16-Epiestriol in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Epiestriol is an endogenous estrogen metabolite that has garnered interest in various research fields for its potential biological activities. Accurate and reliable quantification of this compound in in vitro models, such as cell culture systems, is crucial for understanding its cellular effects, metabolism, and potential as a therapeutic agent. This application note provides detailed protocols for the quantification of this compound in cell culture supernatants using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, the principles of a competitive enzyme-linked immunosorbent assay (ELISA) are discussed as a potential alternative, though its application is currently limited by the commercial availability of specific antibodies.

Methods for Quantification

Two primary methods are suitable for the quantification of this compound in biological matrices: LC-MS/MS and ELISA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard analytical technique for the quantification of small molecules like steroid hormones in complex biological samples. Its high selectivity allows for the differentiation of structurally similar isomers, and its sensitivity enables the detection of low-concentration analytes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput immunochemical technique. A competitive ELISA format is typically used for small molecules like steroids. The accuracy of this method is highly dependent on the specificity of the antibody used. Currently, there is a lack of commercially available ELISA kits or specific antibodies for this compound, making the development of a validated assay challenging.

This application note will focus on a detailed LC-MS/MS protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the analysis of this compound in cell culture supernatants. Instrument parameters and sample preparation may require optimization based on the specific cell culture medium, expected concentration range, and the LC-MS/MS system used.

Experimental Workflow

LCMSMS_Workflow LC-MS/MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Collect Collect Cell Culture Supernatant Spike Spike with Internal Standard (e.g., d3-16-Epiestriol) Collect->Spike Extract Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample onto LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate StandardCurve Generate Standard Curve Integrate->StandardCurve Quantify Quantify this compound Concentration StandardCurve->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d3-16-Epiestriol)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium hydroxide

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent for LLE

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (as a blank matrix for standard curve preparation)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with cell culture medium to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.

Sample Preparation

The following are two common methods for extracting steroids from aqueous matrices.

  • To 500 µL of cell culture supernatant, add 50 µL of the internal standard working solution.

  • Add 2 mL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of cell culture supernatant, add 50 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
5.0
6.0
6.1
8.0
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
Multiple Reaction Monitoring (MRM) TransitionsAnalyte
This compound
d3-16-Epiestriol
Dwell Time100 ms
Collision EnergyTo be optimized
Source Temperature500°C

Note: The precursor and product ions for this compound and its deuterated internal standard need to be determined by infusing a standard solution into the mass spectrometer.

Data Analysis
  • Integrate the peak areas for this compound and the internal standard for all samples, standards, and quality controls.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is commonly used.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Competitive ELISA (Principle)

Workflow

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_assay Assay Steps cluster_data Data Analysis Coat Coat Plate with Anti-16-Epiestriol Antibody Block Block Unbound Sites Coat->Block AddSample Add Sample/Standard and Enzyme-Conjugated this compound Block->AddSample Incubate Incubate (Competition Occurs) AddSample->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate IncubateColor Incubate for Color Development AddSubstrate->IncubateColor Stop Add Stop Solution IncubateColor->Stop Read Read Absorbance Stop->Read StandardCurve Generate Standard Curve (Absorbance vs. Concentration) Read->StandardCurve Quantify Quantify this compound in Samples StandardCurve->Quantify

Caption: Principle of a competitive ELISA for this compound.

In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of specific antibody-coated wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.

Data Presentation

The performance of the LC-MS/MS method should be validated to ensure accurate and precise results. The following table summarizes the typical parameters that should be assessed.

ParameterTypical Acceptance Criteria
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10, with acceptable precision and accuracy
Upper Limit of Quantification (ULOQ)The highest standard with acceptable precision and accuracy
Accuracy (% Recovery)85-115% (80-120% at LLOQ)
Precision (%CV)< 15% (< 20% at LLOQ)
Matrix EffectWithin acceptable limits (e.g., 85-115%)
StabilityAnalyte stable under storage and processing conditions

Conclusion

This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using LC-MS/MS. This method offers high sensitivity and specificity, which is essential for the accurate determination of this steroid hormone in in vitro studies. While ELISA presents a potential high-throughput alternative, its application for this compound is currently hampered by the lack of specific reagents. The provided LC-MS/MS protocol serves as a robust starting point for researchers in various fields of drug discovery and development.

Application Note: 16-Epiestriol as a Potential Biomarker for Endocrine Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

16-Epiestriol (16β-hydroxy-17β-estradiol) is a minor endogenous estrogen metabolite of estrone.[1][2] While its physiological role is not as extensively studied as that of major estrogens like estradiol and estrone, emerging evidence suggests its potential significance in endocrine health and disease. This document outlines the rationale for investigating this compound as a potential biomarker for endocrine disorders, with a particular focus on conditions characterized by altered steroidogenesis, such as Polycystic Ovary Syndrome (PCOS).

Scientific Rationale

The interest in this compound as a biomarker stems from its unique biochemical properties and its interaction with estrogen receptors. Unlike estradiol, which binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), this compound exhibits a preferential affinity for ERβ.[3] This selectivity is crucial as ERα and ERβ often have different, and sometimes opposing, biological functions. ERα is primarily associated with proliferative effects in tissues like the breast and uterus, while ERβ is often linked to anti-proliferative and anti-inflammatory responses.[4]

Endocrine disorders are frequently characterized by an imbalance in steroid hormone production and metabolism. For instance, PCOS is associated with hyperandrogenism and ovulatory dysfunction, leading to a disrupted steroid profile. While studies have focused on androgens and their precursors in PCOS, a comprehensive analysis of estrogen metabolites like this compound could provide a more nuanced understanding of the pathophysiology of this and other endocrine conditions.

Potential Clinical Utility

A shift in the metabolic pathway of estrogens towards or away from the production of this compound could serve as a sensitive indicator of underlying endocrine disruption. As a weak estrogen, fluctuations in this compound levels may reflect subtle changes in steroidogenic enzyme activity that are not apparent from measuring more abundant hormones alone. Its preferential binding to ERβ suggests that changes in this compound concentrations could have significant implications for ERβ-mediated signaling pathways, which are involved in regulating cellular proliferation, inflammation, and metabolism.

The development of a sensitive and specific assay for this compound, as part of a broader steroid metabolome panel, could aid in:

  • Early Diagnosis: Identifying subtle endocrine imbalances before the full onset of clinical symptoms.

  • Disease Phenotyping: Differentiating between subtypes of endocrine disorders with distinct steroidogenic profiles.

  • Monitoring Therapeutic Response: Assessing the efficacy of interventions aimed at restoring hormonal balance.

  • Drug Development: Providing a target for novel therapies that selectively modulate ERβ signaling pathways.

While direct evidence linking this compound to specific endocrine disorders is still emerging, the analytical tools and the scientific premise are now in place to explore its potential as a valuable clinical biomarker.

Quantitative Data Summary

The following table summarizes the reported urinary concentrations of this compound in healthy premenopausal women from a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data can serve as a reference range for future comparative studies in populations with endocrine disorders.

AnalyteMatrixPopulationConcentration (pmol/mg creatinine) - Mean (5th-95th percentile)Analytical Method
This compoundUrineHealthy Premenopausal Women (n=110)3.65 (1.60–6.33)LC-MS/MS

Data extracted from a study on the reproducibility of urinary estrogen metabolites.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human urine. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation

  • Enzymatic Hydrolysis: To a 1.0 mL aliquot of urine, add 100 µL of an internal standard solution (e.g., deuterated this compound). Add 1.0 mL of 0.15 M acetate buffer (pH 4.6) and 20 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 37°C for 16 hours to deconjugate the steroid metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusion of pure standards. For example, for a related compound, 16α-hydroxyestrone, a transition of m/z 287.2 -> 145.1 has been used.

3. Quantification

  • Construct a calibration curve using standards of known this compound concentrations.

  • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Visualizations

Estrogen_Metabolism_Pathway Estrone Estrone Estradiol Estradiol Estrone->Estradiol Sixteen_alpha_OHE1 16α-Hydroxyestrone Estrone->Sixteen_alpha_OHE1 16α-Hydroxylation Sixteen_beta_OHE1 16β-Hydroxyestrone Estrone->Sixteen_beta_OHE1 16β-Hydroxylation Androstenedione Androstenedione Androstenedione->Estrone Estriol Estriol Sixteen_alpha_OHE1->Estriol Sixteen_Epiestriol This compound Sixteen_beta_OHE1->Sixteen_Epiestriol

Caption: Simplified metabolic pathway of this compound formation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound quantification.

ER_Beta_Signaling_Pathway cluster_downstream Downstream Effects Sixteen_Epiestriol This compound ERb Estrogen Receptor β (ERβ) Sixteen_Epiestriol->ERb Binds Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Element (ERE) ERb->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Anti_inflammatory Anti-inflammatory Effects Cellular_Response->Anti_inflammatory Anti_proliferative Anti-proliferative Effects Cellular_Response->Anti_proliferative Metabolic_Regulation Metabolic Regulation Cellular_Response->Metabolic_Regulation

Caption: Proposed signaling pathway of this compound via ERβ.

References

In Vitro Assays to Determine the Biological Activity of 16-Epiestriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epiestriol, an endogenous metabolite of estrone, is a steroidal estrogen that has garnered interest for its potential biological activities.[1][2] As a stereoisomer of estriol, it exhibits distinct properties, including anti-inflammatory and potential antibacterial effects, in addition to its estrogenic activity.[1][3] Understanding the in vitro biological activity of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide a comprehensive overview of the key in vitro assays used to characterize the biological activity of this compound. Detailed protocols for these assays are provided to enable researchers to assess its estrogen receptor binding affinity, transcriptional activation, and effects on cell proliferation and gene expression.

Data Presentation

A summary of the reported in vitro biological activities of this compound is presented in the tables below. This data has been compiled from various studies to provide a comparative overview.

Table 1: Estrogen Receptor Binding Affinity of this compound

LigandReceptorRelative Binding Affinity (%) (Estradiol = 100%)IC50 (nM)
This compoundERα0.8Data not available
This compoundERβ6.5Data not available
Estradiol (E2)ERα/ERβ100Varies by assay conditions

Relative binding affinity is a measure of how strongly a ligand binds to a receptor compared to a reference ligand.

Table 2: Functional In Vitro Activity of this compound

AssayCell LineEndpointEC50 / IC50 (nM)Relative Potency (Estradiol = 1)
Cell Proliferation (E-SCREEN)MCF-7Cell GrowthData not availableData not available
Reporter Gene Assaye.g., T47D-KBlucLuciferase ActivityData not availableData not available

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound / Estrogen ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP ER-HSP Complex ER_dimer ER Dimerization ER->ER_dimer HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Receptor Binding Assay cluster_reporter Reporter Gene Assay cluster_proliferation Cell Proliferation Assay (E-SCREEN) b1 Prepare Receptor (e.g., Uterine Cytosol) b2 Incubate Receptor with Radiolabeled Estradiol & this compound b1->b2 b3 Separate Bound and Unbound Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 & Relative Binding Affinity b4->b5 r1 Culture Cells with Estrogen-Responsive Reporter Gene r2 Treat Cells with this compound r1->r2 r3 Lyse Cells r2->r3 r4 Measure Reporter Activity (e.g., Luciferase) r3->r4 r5 Determine EC50 r4->r5 p1 Seed MCF-7 Cells in Estrogen-Depleted Medium p2 Treat Cells with this compound p1->p2 p3 Incubate for Several Days p2->p3 p4 Quantify Cell Number (e.g., Crystal Violet Staining) p3->p4 p5 Determine EC50 & Proliferative Effect p4->p5

Caption: Experimental Workflows for In Vitro Assays.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the estrogen receptors (ERα and ERβ) compared to estradiol.

Materials:

  • This compound

  • [3H]-Estradiol (Radiolabeled Estradiol)

  • Unlabeled Estradiol (for standard curve)

  • ERα or ERβ protein (recombinant or from tissue homogenates, e.g., rat uterine cytosol)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxylapatite slurry

  • Scintillation fluid and vials

  • Microcentrifuge

  • Scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and this compound in the assay buffer.

  • Binding Reaction: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound. Include tubes with only [3H]-Estradiol and ER for total binding, and tubes with a large excess of unlabeled estradiol for non-specific binding.

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes to pellet the hydroxylapatite. Discard the supernatant and wash the pellet with cold assay buffer to remove unbound radioligand. Repeat the wash step.

  • Quantification: Resuspend the final pellet in scintillation fluid. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]-Estradiol binding against the log concentration of the competitor (unlabeled estradiol or this compound). Determine the IC50 value for this compound from the competition curve. The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100%.

Estrogen-Responsive Reporter Gene Assay

Objective: To measure the ability of this compound to activate transcription through the estrogen receptor.

Materials:

  • A suitable cell line stably or transiently transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc or MCF-7 cells with an ERE-luciferase reporter).

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous estrogens.

  • This compound

  • Estradiol (positive control)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Plate the reporter cells in a 96-well plate in phenol red-free medium with CS-FBS and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound and estradiol in the same medium. Replace the medium in the wells with the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well. Plot the normalized luciferase activity against the log concentration of this compound and estradiol. Determine the EC50 value for this compound.

Cell Proliferation Assay (E-SCREEN)

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent cells.

Materials:

  • MCF-7 human breast cancer cells (or other estrogen-responsive cell line).

  • Cell culture medium (phenol red-free) supplemented with CS-FBS.

  • This compound

  • Estradiol (positive control)

  • Crystal violet staining solution

  • Destaining solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells at a low density in a 96-well plate in phenol red-free medium with CS-FBS. Allow the cells to attach and adapt for 24-48 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or estradiol. Include a vehicle control.

  • Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.

  • Cell Fixation and Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the fixed cells with crystal violet solution for 10-20 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

  • Quantification:

    • Solubilize the stain by adding a destaining solution to each well.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the cell number.

  • Data Analysis: Plot the absorbance against the log concentration of this compound and estradiol. Determine the EC50 value and the maximum proliferative effect relative to the estradiol control.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the effect of this compound on the expression of known estrogen-responsive genes.

Materials:

  • Estrogen-responsive cells (e.g., MCF-7).

  • Cell culture medium (phenol red-free) with CS-FBS.

  • This compound

  • Estradiol (positive control)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers for target genes (e.g., pS2/TFF1, GREB1, PR) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Treatment: Culture MCF-7 cells in phenol red-free medium with CS-FBS. Treat the cells with this compound, estradiol, or a vehicle control for a specific time period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • Real-Time qPCR: Perform real-time quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its receptor binding, transcriptional activation, and effects on cell proliferation and gene expression, researchers can gain a comprehensive understanding of its estrogenic and potentially other biological effects. This information is essential for advancing our knowledge of this endogenous steroid and for exploring its potential applications in research and drug development.

References

Sourcing and Application of High-Purity 16-Epiestriol Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for sourcing and utilizing high-purity 16-Epiestriol analytical standards. It is designed to assist researchers, scientists, and professionals in the drug development field in the accurate quantification and analysis of this endogenous estrogen metabolite.

Sourcing High-Purity this compound

The procurement of high-purity analytical standards is a critical first step for any quantitative analysis. Several reputable suppliers offer this compound with varying specifications. A summary of key quantitative data from prominent vendors is presented below for easy comparison.

SupplierProduct NumberPurityFormatAvailable SizeStorage Temperature
Sigma-Aldrich E3625≥93% (HPLC)[1]Powder[1]100 mgRoom Temperature[1]
Cayman Chemical 33455≥90%[2]Solid--20°C
LGC Standards TRC-E586500>95% (HPLC)[3]Neat Solid2.5 mg-20°C[3]
United States Biological E3376-10----20°C (long-term)[4]

Note: This table is for informational purposes and researchers should always consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections detail methodologies for the analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Biological Matrices (Urine and Serum)

A robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte of interest.

Workflow for Sample Preparation

G start Biological Sample (Urine/Serum) spe Solid-Phase Extraction (SPE) (e.g., Agilent Bond Elut Plexa) start->spe hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) spe->hydrolysis For conjugated metabolites l_l_extraction Liquid-Liquid Extraction (e.g., n-hexane) spe->l_l_extraction For unconjugated metabolites hydrolysis->l_l_extraction derivatization Derivatization (e.g., MSTFA for GC-MS) l_l_extraction->derivatization For GC-MS reconstitution Reconstitution in Mobile Phase l_l_extraction->reconstitution For LC-MS/MS analysis GC-MS or LC-MS/MS Analysis derivatization->analysis reconstitution->analysis

Caption: General workflow for the preparation of biological samples for this compound analysis.

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.[5]

    • Load the pre-treated biological sample (e.g., serum or urine) onto the cartridge.[5]

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol).[4]

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.2).[4]

    • Add β-glucuronidase/arylsulfatase and incubate at 55°C for 3 hours to deconjugate the steroids.[4]

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to 8 with a suitable base (e.g., 5% K2CO3).[4]

    • Extract the analytes twice with a nonpolar organic solvent such as n-hexane.[4]

    • Combine the organic phases and evaporate to dryness.

  • Derivatization (for GC-MS analysis):

    • Reconstitute the dried residue in a derivatizing agent (e.g., MSTFA/NH4I/dithioerythritol).[6]

    • Heat the mixture at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.[6]

  • Reconstitution (for LC-MS/MS analysis):

    • Reconstitute the dried residue from the LLE step in the initial mobile phase for LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) or similar.[4]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 270°C, ramped to 300°C at 6°C/min, then increased to 330°C at 10°C/min.[4]

  • Carrier Gas: Helium

  • Total Run Time: Approximately 16 minutes.[6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Detector Temperature: 290°C

  • Scan Range: Monitor appropriate target ions for this compound-TMS derivative.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: Agilent InfinityLab Poroshell HPH-C8 (2.1 × 50 mm, 2.7 µm) or similar.[5]

LC Conditions:

  • Mobile Phase A: Water with 0.1% ammonium hydroxide.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: A linear gradient from 30% to 67.2% mobile phase B over 5.35 minutes.[7]

  • Flow Rate: 0.250 mL/min.[7]

  • Injection Volume: 50 µL.[7]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

  • Ion Spray Voltage: -4300 V.[7]

  • Temperature: 500°C.[7]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

Signaling Pathway

This compound, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[8] It has been reported that 16β,17α-epiestriol, an isomer of this compound, shows a preferential affinity for ERβ over ERα.[9] The binding of this compound to these receptors can initiate a cascade of events leading to changes in gene expression.

Estrogen Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epiestriol This compound ER Estrogen Receptor (ERα / ERβ) Epiestriol->ER Binding Dimer ER Dimerization ER->Dimer Conformational Change ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified diagram of the classical estrogen receptor signaling pathway.

This pathway illustrates the genomic effects of estrogens. Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10] In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8] Estrogens can also elicit non-genomic effects through membrane-associated estrogen receptors.[10]

By utilizing high-purity analytical standards and following robust, validated protocols, researchers can confidently and accurately investigate the role of this compound in various physiological and pathological processes.

References

Application Notes and Protocols for 16-Epiestriol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

16-Epiestriol is an endogenous estrogenic steroid, an isomer of estriol. Accurate and reliable quantification of this compound in plasma is crucial for various clinical and research applications, including endocrinological studies and drug development. Due to the complex nature of the plasma matrix, which contains high concentrations of proteins, lipids, and other potentially interfering substances, an efficient sample preparation method is paramount for achieving accurate and reproducible results, particularly when using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis in plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

Core Concepts in Plasma Sample Preparation

The primary goals of sample preparation for this compound analysis are to:

  • Remove interfering matrix components: Primarily proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer and shorten the lifespan of the analytical column.[1][2]

  • Concentrate the analyte: To improve the sensitivity of the assay and achieve lower limits of quantification.

  • Ensure the analyte is in a suitable solvent: For injection into the analytical instrument.

The choice of sample preparation technique depends on several factors, including the required sensitivity, sample throughput, cost, and the availability of automation.

Method Comparison: Quantitative Data

The selection of an appropriate sample preparation method is often a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the analysis of steroids in plasma using different extraction techniques.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Analyte Recovery >80%[3]80-105%[4]73.5-111.9%[5]
Matrix Effect High potential for ion suppression[2][6]Low to moderate[7]Low
Throughput HighModerate to High (with automation)High (with automation)
Cost per Sample LowHighModerate
Protocol Simplicity SimpleComplexModerate
Automation Friendliness HighHighHigh

Experimental Protocols

1. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[8] It is well-suited for high-throughput screening environments where speed is a priority. However, the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can lead to matrix effects in LC-MS/MS analysis.[1][2]

Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point.[9]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol/water) for LC-MS/MS analysis. This step helps to concentrate the analyte and exchange the solvent.

Workflow for Protein Precipitation

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is acn Add Acetonitrile (300 µL) is->acn vortex Vortex (30-60s) acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate & Reconstitute supernatant->evap analysis LC-MS/MS Analysis evap->analysis

Figure 1: Protein Precipitation Workflow

2. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide a much cleaner extract compared to PPT, significantly reducing matrix effects.[7] It involves partitioning the analyte between a solid sorbent and the liquid sample matrix. The choice of sorbent is critical for achieving optimal recovery and purity. For steroids like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.

Protocol: Reversed-Phase SPE (e.g., C18)

  • Sample Pre-treatment: To 100 µL of plasma, add 400 µL of 0.5% formic acid in water. Vortex to mix. This step helps to disrupt protein binding.[4]

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[11] Do not allow the sorbent to dry out between steps.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove hydrophilic interferences.[12]

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]

Workflow for Solid-Phase Extraction

SPE_Workflow pretreat Plasma Sample Pre-treatment load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (e.g., 20% Methanol) load->wash elute Elute (e.g., Methanol) wash->elute evap Evaporate & Reconstitute elute->evap analysis LC-MS/MS Analysis evap->analysis

Figure 2: Solid-Phase Extraction Workflow

3. Supported Liquid Extraction (SLE)

SLE is a high-throughput technique that mimics traditional liquid-liquid extraction (LLE) in a 96-well plate format.[7] The aqueous sample is absorbed onto an inert solid support (diatomaceous earth), and an immiscible organic solvent is then used to elute the analytes of interest, leaving behind polar interferences. This method is easily automated and provides clean extracts with good recovery.[5][13]

Protocol: Automated SLE

  • Sample Pre-treatment: Dilute 200 µL of plasma with water containing 0.1% formic acid.[13] Add the internal standard.

  • Sample Loading: Load the pre-treated sample onto the SLE plate and allow it to absorb for approximately 5 minutes.

  • Elution: Dispense the elution solvent (e.g., a mixture of dichloromethane and isopropanol) into each well.[5][14] The solvent will percolate through the support material, extracting the this compound.

  • Collection: Collect the eluate in a clean 96-well collection plate. A positive pressure or vacuum manifold can be used to facilitate the elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[14]

Workflow for Supported Liquid Extraction

SLE_Workflow pretreat Plasma Sample Pre-treatment load Load onto SLE Plate (5 min absorption) pretreat->load elute Elute with Organic Solvent load->elute collect Collect Eluate elute->collect evap Evaporate & Reconstitute collect->evap analysis LC-MS/MS Analysis evap->analysis

Figure 3: Supported Liquid Extraction Workflow

Considerations for Method Selection and Optimization

  • Hydrolysis of Conjugates: this compound in plasma can exist in conjugated forms (glucuronides and sulfates). For the analysis of total this compound, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) prior to extraction is necessary.[10]

  • Matrix Effects: It is crucial to evaluate matrix effects during method development and validation. This can be done by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[15]

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variations in extraction recovery.

  • Automation: For high-throughput applications, automated liquid handling systems can be used to perform all three sample preparation techniques, improving reproducibility and reducing hands-on time.[13]

The choice of sample preparation technique for this compound analysis in plasma is a critical step that significantly impacts the quality and reliability of the results. Protein precipitation offers a rapid but less clean approach, while solid-phase extraction and supported liquid extraction provide cleaner extracts at the expense of increased complexity and cost. The protocols and workflows provided in these application notes serve as a starting point for method development, and further optimization may be required based on the specific analytical requirements and available instrumentation.

References

Troubleshooting & Optimization

Improving detection sensitivity for low levels of 16-Epiestriol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of 16-Epiestriol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for the detection and quantification of this compound are immunoassays (such as ELISA) and mass spectrometry-based techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are often used for routine analysis, LC-MS/MS is considered the gold standard for its higher sensitivity and specificity, allowing for the simultaneous measurement of multiple estrogen metabolites.

Q2: What is the expected sensitivity for this compound detection methods?

A2: The sensitivity varies significantly between methods. Immunoassays may have limits of detection in the higher picogram per milliliter (pg/mL) range. Advanced methods like Surface Plasmon Resonance (SPR) biosensors have demonstrated a limit of detection (LOD) of 76 pg/mL, which can be enhanced to 14 pg/mL with the use of gold nanoparticles.[1][2] Highly sensitive LC-MS/MS methods can achieve a lower limit of quantitation (LLOQ) of around 40 pg/mL for this compound in urine.

Q3: Why am I seeing discrepancies between immunoassay and LC-MS/MS results for this compound?

A3: It is common to observe differences between immunoassay and LC-MS/MS results for steroid hormones. Immunoassays are susceptible to cross-reactivity from structurally similar metabolites, which can lead to falsely elevated readings.[3] LC-MS/MS, on the other hand, offers higher specificity by separating compounds based on their mass-to-charge ratio. Studies have shown that immunoassay measurements for estrogens can be 1.4 to 2.6 times higher than those obtained by LC-MS/MS.

Q4: What are the key sample preparation steps for urinary this compound analysis by LC-MS/MS?

A4: Since most estrogens in urine are conjugated (as glucuronides or sulfates), a hydrolysis step using β-glucuronidase/sulfatase is crucial to release the unconjugated form for detection. This is typically followed by an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. For improved ionization efficiency and sensitivity, a derivatization step, for instance with dansyl chloride, is often employed.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting

Issue: Weak or No Signal

Potential Cause Recommended Solution
Reagent Issues Ensure all reagents are brought to room temperature before use. Verify that reagents have not expired and were stored correctly. Confirm that reagents were added in the correct order and at the proper dilutions as per the kit protocol.
Incorrect Antibody Concentration If developing your own assay, the capture or detection antibody concentration may be too low. Perform a titration to determine the optimal concentration.
Inadequate Incubation Verify incubation times and temperatures. Shortened incubation times can lead to incomplete binding.
Improper Washing Insufficient washing can leave interfering substances in the wells, while overly aggressive washing can remove the bound analyte or antibodies. Ensure wash buffer is dispensed with sufficient force to mix well contents and that wells are thoroughly aspirated after each wash.
Inactive Substrate Ensure the substrate has been stored correctly and has not been exposed to light. Prepare the substrate solution immediately before use.

Issue: High Background

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between washes to remove all unbound reagents.
Cross-Reactivity The antibodies may be cross-reacting with other structurally similar steroids in the sample. Consider sample purification or using a more specific antibody. An extraction step prior to the immunoassay can help remove cross-reactants.[3]
Non-Specific Binding Ensure that the blocking buffer is effective and that all wells were adequately blocked. You may need to optimize the blocking buffer or extend the blocking time.
Contamination Use fresh pipette tips for each sample and reagent to avoid cross-contamination. Ensure plate sealers are not reused.
Over-incubation Adhere strictly to the recommended incubation times, as longer incubations can lead to higher background.
LC-MS/MS Troubleshooting

Issue: Low Signal/Poor Sensitivity

Potential Cause Recommended Solution
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, gas flow, and temperature. For estrogens, derivatization (e.g., with dansyl chloride) can significantly improve ionization efficiency.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup by optimizing the SPE or LLE protocol. A "saw-tooth" wash between samples on the LC can help clean the column.[2] Consider using a post-column infused standard (PCIS) to correct for matrix effects.
Poor Chromatography Ensure the analytical column is appropriate for steroid analysis (e.g., a C18 reversed-phase column). Optimize the mobile phase composition and gradient to achieve good peak shape and resolution from interfering compounds.
Inefficient Hydrolysis If measuring total this compound, ensure the enzymatic hydrolysis step is complete. Optimize the incubation time and enzyme concentration.
Sample Degradation Store urine and serum samples at -80°C until analysis to prevent degradation of estrogen metabolites.

Quantitative Data Summary

Detection Method Analyte Limit of Detection (LOD) / Limit of Quantitation (LOQ) Reference
Surface Plasmon Resonance (SPR) BiosensorEstriol-16-glucuronide76 pg/mL (LOD)[1][2]
Au Nanoparticle-Enhanced SPREstriol-16-glucuronide14 pg/mL (LOD)[1][2]
LC-MS/MSThis compound (in urine)40 pg/mL (LLOQ)

Experimental Protocols

Protocol: Urinary Estrogen Metabolite Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound and other estrogen metabolites in urine.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • To a 0.5 mL aliquot of urine, add an internal standard mixture containing a deuterated analog of this compound (e.g., this compound-2,4,16-d3).

    • Add 0.5 mL of an enzymatic hydrolysis buffer (e.g., acetate buffer, pH 4.6) containing β-glucuronidase/sulfatase and L-ascorbic acid.

    • Incubate the mixture at 37°C for at least 4 hours to deconjugate the estrogen metabolites.

  • Extraction:

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) to the hydrolyzed sample.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and repeat the extraction of the aqueous layer.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a sodium bicarbonate buffer (pH 9.0).

    • Add a solution of dansyl chloride in acetone and incubate at 60°C for 5-10 minutes to derivatize the estrogens. This step enhances the sensitivity of the assay.

  • LC-MS/MS Analysis:

    • Inject a portion of the derivatized sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm) with a gradient elution using a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium hydroxide to improve peak shape and ionization. A typical run time is around 15-20 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the derivatization agent used. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Estrogen_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone Two_OH_E2 2-Hydroxyestradiol Estradiol->Two_OH_E2 2-Hydroxylation Four_OH_E2 4-Hydroxyestradiol Estradiol->Four_OH_E2 4-Hydroxylation Two_OH_E1 2-Hydroxyestrone Estrone->Two_OH_E1 2-Hydroxylation Four_OH_E1 4-Hydroxyestrone Estrone->Four_OH_E1 4-Hydroxylation Sixteen_alpha_OH_E1 16α-Hydroxyestrone Estrone->Sixteen_alpha_OH_E1 16-Hydroxylation Estriol Estriol (E3) Sixteen_alpha_OH_E1->Estriol Sixteen_Epiestriol This compound Sixteen_alpha_OH_E1->Sixteen_Epiestriol

Caption: Estrogen metabolism pathways leading to this compound.

Troubleshooting_Workflow cluster_immunoassay Immunoassay Troubleshooting cluster_lcms LC-MS/MS Troubleshooting Start_IA Low/No Signal Detected Check_Reagents Verify Reagents (Storage, Expiration, Prep) Start_IA->Check_Reagents Check_Incubation Confirm Incubation (Time, Temperature) Check_Reagents->Check_Incubation Check_Washing Review Washing Protocol Check_Incubation->Check_Washing Optimize_Ab Optimize Antibody Concentration Check_Washing->Optimize_Ab Result_IA Signal Improved? Optimize_Ab->Result_IA End_IA Consult Manufacturer Result_IA->End_IA No Start_LCMS Low Sensitivity Optimize_Ion_Source Optimize Ion Source Parameters Start_LCMS->Optimize_Ion_Source Improve_Cleanup Enhance Sample Cleanup (SPE/LLE) Optimize_Ion_Source->Improve_Cleanup Optimize_LC Optimize LC Method (Column, Mobile Phase) Improve_Cleanup->Optimize_LC Consider_Derivatization Consider Derivatization Optimize_LC->Consider_Derivatization Result_LCMS Sensitivity Improved? Consider_Derivatization->Result_LCMS End_LCMS Consult Instrument Specialist Result_LCMS->End_LCMS No

Caption: Troubleshooting workflow for low signal in this compound detection.

References

Technical Support Center: Chromatographic Separation of Estriol Epimers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of estriol epimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of estriol epimers.

Question: Why am I seeing poor resolution between estriol epimer peaks?

Answer:

Poor resolution between estriol epimers is a common challenge due to their structural similarity. Several factors in your HPLC method could be contributing to this issue. Here’s a step-by-step guide to troubleshoot and improve your separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic content generally increases retention time and can improve the separation of closely eluting compounds.[1] Try small, incremental decreases in the organic solvent percentage.

    • Solvent Type: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for structurally similar steroids.[2]

    • Additives: The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution.[3][4] Alternatively, for LC-MS applications, volatile additives like ammonium fluoride (e.g., 0.2mM) can be beneficial.[5] For some isomer separations, a basic mobile phase using ammonium hydroxide has been shown to improve resolution.[6]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Standard C18 columns are widely used for steroid separations.[3] However, for challenging epimer separations, alternative chemistries may provide better selectivity. Phenyl or biphenyl stationary phases can offer different interactions (π-π interactions) with the aromatic rings of estrogens, potentially enhancing resolution.[2][5] While a diphenyl phase can be better than a biphenyl column for epimer separation, an octadecasilyl-bonded silica (C18) phase has been noted as potentially the best for this specific purpose.[7]

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2µm) increases column efficiency, leading to sharper peaks and better resolution.[1]

  • Adjust the Temperature:

    • Temperature can significantly impact the separation of estrogenic steroids.[8][9][10] Lowering the temperature can sometimes enhance the separation of epimers by increasing their interaction with the stationary phase. Conversely, increasing the temperature can improve efficiency and decrease analysis time.[10][11] It is crucial to experiment with a range of temperatures (e.g., 5°C to 80°C) to find the optimal condition for your specific epimers.[8][9]

Question: My estriol epimer peaks are broad or tailing. What can I do?

Answer:

Peak broadening or tailing can obscure the separation of closely eluting epimers and affect accurate quantification. Here are the primary causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

    • Ensure your mobile phase pH is appropriate for your analytes. The use of mobile phase additives like TFA can help to minimize these interactions.[3]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.[12]

  • Column Contamination or Degradation: If the column has been used extensively, contaminants may accumulate at the head of the column, or the stationary phase may degrade.

    • Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants.[13] As a last resort, the analytical column may need to be replaced.

Question: I am experiencing inconsistent retention times for my estriol epimers. What is the cause?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable. The following are common causes and their remedies:

  • Mobile Phase Preparation:

    • Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Always measure solvent components accurately.

    • Ensure thorough mixing and degassing of the mobile phase to prevent air bubbles from entering the pump, which can cause pressure fluctuations and affect retention times.[14]

  • Temperature Fluctuations:

    • Even small changes in ambient temperature can affect retention times.[10][11] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[11]

  • Pump Issues:

    • Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times. Regular pump maintenance is crucial.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating estriol epimers?

A1: While standard C18 columns are a good starting point and can be effective, columns with different selectivities, such as phenyl or biphenyl phases, may offer improved resolution for challenging epimer separations due to alternative interaction mechanisms like π-π interactions.[5][7] The optimal choice will depend on the specific epimers being separated.

Q2: How does temperature affect the separation of estriol epimers?

A2: Temperature is a critical parameter. It influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[10][11] For some estrogenic steroids, lower temperatures have been shown to improve separation, while for others, higher temperatures can increase efficiency.[8][9][10] It is essential to empirically determine the optimal temperature for your specific separation.

Q3: What are the recommended starting conditions for developing a separation method for estriol epimers?

A3: A good starting point would be a reversed-phase method using a C18 column. A mobile phase consisting of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common choice.[3][15]

Q4: How can I improve the detection of estriol epimers?

A4: The choice of detector depends on the required sensitivity and specificity.

  • UV Detection: UV detection is common, with wavelengths around 200 nm or 230 nm often used for estrogens.[15][16][17]

  • Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed, with excitation and emission wavelengths typically around 280 nm and 310 nm, respectively.[3]

  • Mass Spectrometry (MS): For the highest sensitivity and specificity, and for confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS/MS) is the method of choice.[5][18]

Q5: What are some key considerations for sample preparation when analyzing estriol epimers?

A5: Proper sample preparation is crucial to avoid matrix effects and protect the analytical column.

  • Liquid-Liquid Extraction (LLE): This is a common technique to extract steroids from biological matrices.[18][19]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract and is amenable to automation.[13][17][18] C18 or Oasis HLB cartridges are often used.[17]

  • Filtration: Always filter your samples through a 0.2 µm or 0.45 µm filter before injection to remove particulates that could block the column.[12]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Estriol Separation
ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mm[3]C8, 5 µm, 4.6 x 250 mm[15][17]Biphenyl, 1.7 µm, 2.1 x 150 mm[5]
Mobile Phase A Water + 0.1% TFA[3]Water[17]Water + 0.2mM Ammonium Fluoride[5]
Mobile Phase B Methanol[3]Acetonitrile[17]Methanol[5]
Gradient Isocratic (40:60 Water:Methanol)[3]Linear gradient from 30% B to 80% B over 30 min[15][17]Not specified
Flow Rate 1.0 mL/min[3][16]1.0 mL/min[15][17]Not specified
Temperature Ambient[16]Not specifiedNot specified
Detection Fluorescence (Ex: 280 nm, Em: 310 nm)[3]UV at 230 nm[15][17]MS/MS (ESI positive and negative modes)[5]
Injection Volume 20 µL[3]Not specifiedNot specified
Detailed Methodologies

Methodology based on Condition 1:

This method is suitable for the quantification of estriol in pharmaceutical preparations.

  • Standard Preparation: Prepare a stock solution of estriol in acetonitrile (e.g., 1000 ng/mL). From this, create a series of standard solutions for calibration (e.g., 10-400 ng/mL).[3]

  • Sample Preparation: If analyzing a solid dosage form, dissolve it in a suitable solvent and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm filter.

  • Chromatographic System: Use an HPLC system equipped with a fluorescence detector.[3]

  • Column: Install a C18 column (5 µm, 4.6 x 250 mm).[3]

  • Mobile Phase: Prepare a mobile phase of water containing 0.1% trifluoroacetic acid and methanol in a 40:60 v/v ratio. Degas the mobile phase before use.[3]

  • Analysis: Set the flow rate to 1.0 mL/min and the injection volume to 20 µL. Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[3]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of estriol in the sample by interpolating its peak area on the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solution Poor_Resolution Poor Resolution Optimize_MP Optimize Mobile Phase (Solvent Ratio, Type, Additives) Poor_Resolution->Optimize_MP Start Here Evaluate_SP Evaluate Stationary Phase (Column Chemistry, Particle Size) Optimize_MP->Evaluate_SP If no improvement Improved_Separation Improved Separation Optimize_MP->Improved_Separation Adjust_Temp Adjust Temperature Evaluate_SP->Adjust_Temp If no improvement Evaluate_SP->Improved_Separation Check_System Check HPLC System (Flow Rate, Connections) Adjust_Temp->Check_System If no improvement Adjust_Temp->Improved_Separation Check_System->Improved_Separation

Caption: Troubleshooting workflow for poor resolution of estriol epimers.

Logical_Relationships cluster_factors Key Separation Factors cluster_outcomes Chromatographic Outcomes cluster_goal Primary Goal Mobile_Phase Mobile Phase - Organic:Aqueous Ratio - Solvent Type - Additives (pH) Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Stationary_Phase Stationary Phase - Chemistry (C18, Phenyl) - Particle Size Stationary_Phase->Resolution Stationary_Phase->Retention_Time Stationary_Phase->Peak_Shape Temperature Temperature Temperature->Resolution Temperature->Retention_Time Optimal_Separation Optimal Separation of Estriol Epimers Resolution->Optimal_Separation Retention_Time->Optimal_Separation Peak_Shape->Optimal_Separation

Caption: Factors influencing the chromatographic separation of estriol epimers.

References

Strategies to minimize matrix effects in 16-Epiestriol bioanalysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 16-Epiestriol.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: Poor Recovery of this compound

Symptoms:

  • Low signal intensity for this compound in extracted samples compared to standards in a neat solution.

  • Inconsistent recovery across different sample lots.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Sample Preparation The chosen extraction method may not be optimal for this compound. Consider switching to a more rigorous technique. For instance, if using Protein Precipitation (PPT), which is a simpler but less clean method, moving to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly improve recovery by more effectively removing interfering substances.[1][2][3]
Suboptimal LLE Parameters The pH of the sample and the choice of extraction solvent are critical for efficient partitioning of this compound. Adjust the pH of the biological matrix to be basic (around pH 9-10) to ensure this compound is in its non-ionized form, enhancing its solubility in organic solvents. Test different extraction solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate/hexane mixtures.
Incorrect SPE Sorbent and Protocol The SPE sorbent may not have the appropriate chemistry for retaining this compound. For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is often a good choice.[1] Optimize the wash and elution steps. A weak wash with a low percentage of organic solvent will remove polar interferences, while elution with a higher percentage of a strong organic solvent (e.g., methanol or acetonitrile) will be needed to recover the analyte.[4][5]
Analyte Adsorption This compound may adsorb to plasticware during sample processing. Using low-adsorption microplates and pipette tips can mitigate this issue.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Increase the organic solvent strength in the elution buffer or try a different solvent. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[4]
Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Lower (suppression) or higher (enhancement) signal intensity of this compound in the presence of the matrix compared to a neat standard.

  • Inconsistent analyte response, leading to poor accuracy and precision.

Possible Causes and Solutions:

CauseRecommended Action
Co-elution with Phospholipids Phospholipids are a major cause of matrix effects in bioanalysis.[6][7][8] Improve chromatographic separation to resolve this compound from the phospholipid elution zone. This can be achieved by optimizing the gradient, changing the stationary phase, or using a guard column. Alternatively, employ a sample preparation technique that specifically removes phospholipids, such as certain SPE cartridges or phospholipid removal plates.[6][9]
Insufficient Chromatographic Separation Endogenous matrix components are co-eluting with this compound.[10] Modify the LC method by adjusting the mobile phase composition, gradient slope, or flow rate to improve the separation of the analyte from interfering matrix components.[11]
Choice of Ionization Source Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8] If your instrument allows, switching to APCI may reduce ion suppression.[8]
Inadequate Sample Clean-up The sample preparation method is not sufficiently removing matrix components. As detailed in the recovery section, moving from PPT to LLE or SPE will provide a cleaner extract.[1][2][3]
Use of an Inappropriate Internal Standard The internal standard (IS) is not co-eluting with the analyte and therefore not compensating for the matrix effect. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[12] If a SIL-IS is not available, a structural analog that elutes very close to this compound should be used.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess matrix effects for my this compound assay?

A1: The "post-extraction spike" method is a standard approach to quantify matrix effects.[10][14] This involves comparing the response of this compound spiked into a blank, extracted matrix to the response of this compound in a neat solution at the same concentration. A significant difference in the signal indicates the presence of ion suppression or enhancement.

Q2: Which sample preparation technique is generally best for minimizing matrix effects for steroids like this compound?

A2: While the optimal method is analyte and matrix-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus the most significant reduction in matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] SPE allows for more selective removal of interferences. However, LLE can also be very effective and is often a good balance between cleanliness and ease of use. PPT is the quickest method but typically results in the most significant matrix effects.[2]

Q3: Can I use a structural analog as an internal standard for this compound quantification?

A3: Yes, but with caution. A stable isotope-labeled (SIL) internal standard is always the preferred choice as it has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects.[12] If a SIL-IS is unavailable, a structural analog that is chromatographically resolved from this compound but elutes very closely can be used. It is crucial to validate that the analog experiences the same degree of matrix effect as this compound.

Q4: My baseline is noisy. Could this be related to matrix effects?

A4: Yes, a noisy baseline can be an indicator of a "dirty" sample extract, which is often a result of matrix components.[15] This is more common with less stringent sample preparation methods like protein precipitation. Improving your sample clean-up protocol, for instance by switching to SPE, can help reduce baseline noise. Also, ensure that your LC system is clean and that you are using high-purity solvents and additives.[11][15]

Q5: I am observing a shift in the retention time of this compound in some of my samples. What could be the cause?

A5: Retention time shifts can be caused by several factors related to the sample matrix. High concentrations of matrix components can alter the column chemistry over time.[15] It's also possible that the sample solvent is different from the initial mobile phase conditions, leading to peak distortion and shifting. Ensure your final sample extract is reconstituted in a solvent compatible with your mobile phase. If the problem persists, a more robust sample clean-up is likely needed to protect the analytical column.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for steroid analysis, which can be considered representative for this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Fast and simple, but high potential for matrix effects.[2][16]
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30 (Suppression)Good for removing salts and highly polar interferences. Can be more labor-intensive.[1]
Solid-Phase Extraction (SPE) > 90< 15 (Suppression/Enhancement)Provides the cleanest extracts and lowest matrix effects. Requires method development.[1][9]

Note: These are generalized values. Actual results will vary depending on the specific protocol, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum/Plasma
  • Sample Aliquoting: To 200 µL of serum or plasma in a polypropylene tube, add 25 µL of the internal standard working solution.

  • pH Adjustment: Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase and vortex. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
  • Sample Pre-treatment: To 500 µL of urine, add 25 µL of the internal standard working solution and 500 µL of 0.1 M acetate buffer (pH 5.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Sorbent Drying: Dry the sorbent bed by applying a vacuum for 5 minutes.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[17]

Visualizations

Experimental_Workflow_LLE start Start: Serum/Plasma Sample is_addition Add Internal Standard start->is_addition ph_adjustment pH Adjustment (pH 10) is_addition->ph_adjustment extraction Liquid-Liquid Extraction (MTBE) ph_adjustment->extraction centrifugation Centrifugation extraction->centrifugation transfer Transfer Organic Layer centrifugation->transfer evaporation Evaporation transfer->evaporation reconstitution Reconstitution evaporation->reconstitution end LC-MS/MS Analysis reconstitution->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Experimental_Workflow_SPE start Start: Urine Sample pretreatment Sample Pre-treatment (IS and Buffer) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing Step loading->washing drying Sorbent Drying washing->drying elution Elution drying->elution evap_recon Evaporation & Reconstitution elution->evap_recon end LC-MS/MS Analysis evap_recon->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic cluster_prep Sample Preparation cluster_chrom Chromatography cluster_is Internal Standard issue Issue Detected: Poor Recovery or High Matrix Effect check_prep Current Method? issue->check_prep check_chrom Co-elution Observed? issue->check_chrom check_is Using SIL-IS? issue->check_is ppt Protein Precipitation check_prep->ppt PPT lle Liquid-Liquid Extraction check_prep->lle LLE spe Solid-Phase Extraction check_prep->spe SPE upgrade_prep Upgrade to LLE or SPE ppt->upgrade_prep optimize_lle Optimize LLE: pH, Solvent lle->optimize_lle optimize_spe Optimize SPE: Sorbent, Wash, Elute spe->optimize_spe solution Problem Resolved optimize_lle->solution optimize_spe->solution upgrade_prep->solution optimize_gradient Optimize Gradient check_chrom->optimize_gradient Yes change_column Change Column optimize_gradient->change_column change_column->solution use_sil Implement SIL-IS check_is->use_sil No check_analog Analog Co-elutes? check_is->check_analog Yes use_sil->solution check_analog->solution

Caption: Troubleshooting logic for this compound bioanalysis matrix effects.

References

Troubleshooting cross-reactivity in 16-Epiestriol immunoassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Epiestriol immunoassays. Our aim is to help you identify and resolve common issues, with a particular focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (16β-hydroxy-17β-estradiol) is an endogenous estrogen metabolite. Accurate quantification is crucial in various research areas, including endocrinology and drug development, to understand its physiological roles and potential as a biomarker.

Q2: What is the most common issue encountered in this compound immunoassays?

Cross-reactivity is a primary challenge. Due to the structural similarity of steroid hormones, antibodies developed for this compound may also bind to other endogenous estrogens and their metabolites. This can lead to inaccurate, often overestimated, concentrations.[1][2]

Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?

The most direct method is to perform a cross-reactivity assessment. This involves testing the response of the assay to a panel of structurally related steroids at various concentrations. A significant signal from a compound other than this compound indicates cross-reactivity.

Q4: What are "matrix effects" and how can they interfere with my assay?

Matrix effects are caused by components in the sample (e.g., serum, plasma) that can interfere with the antibody-antigen binding.[1] This can lead to either falsely high or low readings. Proper sample dilution and the use of appropriate assay buffers can help mitigate these effects.

Troubleshooting Guide

Issue 1: Higher-than-Expected this compound Concentrations

This is often a primary indicator of cross-reactivity.

Potential Causes & Solutions:

  • Cross-reactivity with other steroids: The antibody may be binding to structurally similar compounds present in the sample.

    • Solution: Perform a cross-reactivity assessment as detailed in the experimental protocols section. If significant cross-reactivity is confirmed, consider using a more specific antibody or a different analytical method like LC-MS/MS for validation.

  • Matrix effects: Components in your sample matrix may be non-specifically enhancing the signal.

    • Solution: Perform a spike and recovery experiment and serial dilutions of your sample to assess matrix effects. Using a specialized assay diluent can also help minimize these interferences.

Issue 2: High Background Signal

A high background signal can mask the specific signal from this compound, reducing the assay's sensitivity and accuracy.

Potential Causes & Solutions:

  • Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibodies to the plate.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. Consider trying a different blocking buffer formulation.

  • Inadequate washing: Residual unbound antibodies or reagents can lead to a high background.

    • Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.

  • Antibody concentration too high: Using too much primary or secondary antibody can result in non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

Issue 3: Poor Assay Precision (High Coefficient of Variation - CV)

Inconsistent results between replicates can make your data unreliable.

Potential Causes & Solutions:

  • Pipetting errors: Inaccurate or inconsistent pipetting is a common source of variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. Practice consistent pipetting technique.

  • Incomplete mixing: Reagents, standards, and samples must be thoroughly mixed before being added to the wells.

    • Solution: Gently vortex or invert tubes before pipetting.

  • Temperature gradients: Uneven temperature across the microplate during incubation can affect reaction rates.

    • Solution: Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.

Quantitative Data Summary

Due to the limited availability of public data on the cross-reactivity of commercial this compound immunoassays, the following table provides an illustrative example based on typical cross-reactivity profiles of steroid immunoassays and the structural similarities of the listed compounds to this compound. It is crucial to determine the specific cross-reactivity for the particular assay you are using.

CompoundStructural Similarity to this compoundTypical Cross-Reactivity (%)
This compound Target Analyte 100
Estriol (16α,17β-estriol)High (Isomer)5 - 20
17-Epiestriol (16α,17α-estriol)High (Isomer)2 - 15
16,17-Epiestriol (16β,17α-estriol)High (Isomer)8 - 25
EstradiolModerate< 1
EstroneModerate< 0.5
ProgesteroneLow< 0.1
TestosteroneLow< 0.1
CortisolLow< 0.1

Note: This data is for illustrative purposes only and should not be considered as definitive for any specific assay.

Experimental Protocols

Protocol for Determining Cross-Reactivity
  • Prepare a standard curve for this compound according to your immunoassay kit's instructions.

  • Prepare stock solutions of the potentially cross-reacting steroids in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions for each potential cross-reactant in the assay buffer. The concentration range should be wide enough to observe a dose-response relationship if cross-reactivity exists.

  • Run the immunoassay with the dilutions of the potential cross-reactants in the same way as the this compound standards.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100

    Where B is the absorbance of the sample/standard and B0 is the absorbance of the zero standard.

Visualizations

Cross_Reactivity_Mechanism cluster_0 Immunoassay Well cluster_1 Sample Antibody Anti-16-Epiestriol Antibody Analyte This compound Analyte->Antibody Specific Binding CrossReactant Structurally Similar Steroid (e.g., Estriol) CrossReactant->Antibody Cross-Reactivity

Caption: Mechanism of specific binding and cross-reactivity.

Troubleshooting_Workflow start Start: Inaccurate Results issue Identify Issue: Higher than Expected Values? start->issue cross_reactivity Suspect Cross-Reactivity issue->cross_reactivity Yes high_background High Background Signal? issue->high_background No perform_cr_assay Perform Cross-Reactivity Assay cross_reactivity->perform_cr_assay matrix_effects Suspect Matrix Effects perform_spike_recovery Perform Spike & Recovery / Dilution Series matrix_effects->perform_spike_recovery high_background->matrix_effects No troubleshoot_bg Troubleshoot Background: - Check Blocking - Optimize Washing - Titrate Antibodies high_background->troubleshoot_bg Yes end End: Optimized Assay troubleshoot_bg->end perform_cr_assay->end perform_spike_recovery->end

Caption: A decision tree for troubleshooting inaccurate results.

Cross_Reactivity_Assessment_Protocol prep_standards 1. Prepare this compound Standard Curve run_assay 3. Run Immunoassay prep_standards->run_assay prep_cross_reactants 2. Prepare Serial Dilutions of Potentially Cross-Reacting Steroids prep_cross_reactants->run_assay analyze_data 4. Measure Absorbance run_assay->analyze_data calculate_cr 5. Calculate % Cross-Reactivity analyze_data->calculate_cr

Caption: Workflow for assessing cross-reactivity.

References

Technical Support Center: Optimizing 16-Epiestriol Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 16-Epiestriol, with a focus on addressing peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase. The most frequent causes include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound through hydrogen bonding, leading to peak tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[2][3]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause secondary interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The predicted pKa of the phenolic hydroxyl group in this compound is approximately 10.25. At a mobile phase pH close to this pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. To ensure a consistent interaction with the stationary phase and improve peak symmetry, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH < 4) is often used to suppress the ionization of silanol groups on the column, thereby reducing peak tailing.[3]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: For the reversed-phase HPLC analysis of this compound, a C18 or C8 column is commonly used. To minimize peak tailing, it is advisable to select a modern, high-purity silica column that is end-capped. End-capping chemically bonds a small silane to the unreacted silanol groups on the silica surface, reducing their availability for secondary interactions with the analyte.[3]

Q4: Can the choice of organic modifier in the mobile phase impact peak shape?

A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. While both can be effective, they can provide different selectivity and peak shapes. It is often beneficial to screen both solvents during method development to determine which provides the best peak symmetry for this compound.

Q5: What is a good starting point for troubleshooting peak broadening?

A5: Peak broadening, or an increase in peak width, can be caused by several factors. A good starting point for troubleshooting is to check for extra-column volume in your HPLC system. This can arise from using tubing with a large internal diameter or excessive tubing length between the injector, column, and detector. Additionally, ensure that all fittings are properly connected to avoid dead volume. Column degradation or a void at the column inlet can also lead to peak broadening and should be investigated.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Tailing factor (Tf) or Asymmetry factor (As) greater than 1.2.

Troubleshooting Workflow:

G start Peak Tailing Observed check_column Check Column Type and Age (End-capped, High-purity Silica?) start->check_column adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_column->adjust_ph Column OK new_column Consider New Column check_column->new_column Old/Inappropriate Column mobile_phase_mod Modify Mobile Phase (Add 0.1% TFA or Formic Acid) adjust_ph->mobile_phase_mod Tailing Persists good_peak Symmetrical Peak adjust_ph->good_peak Tailing Resolved check_sample_conc Check Sample Concentration (Dilute Sample) mobile_phase_mod->check_sample_conc Tailing Persists mobile_phase_mod->good_peak Tailing Resolved check_sample_conc->good_peak Tailing Resolved G start Peak Broadening Observed check_extracolumn Check for Extra-Column Volume (Tubing length/ID, fittings) start->check_extracolumn check_flow_rate Verify Flow Rate check_extracolumn->check_flow_rate System Optimized check_column_condition Inspect Column Condition (Voids, contamination) check_flow_rate->check_column_condition Flow Rate Correct optimize_method Optimize Method Parameters (Gradient, temperature) check_column_condition->optimize_method Column OK replace_column Replace Column check_column_condition->replace_column Column Damaged sharp_peak Sharp Peak optimize_method->sharp_peak Broadening Resolved G Estrone Estrone 16a-Hydroxyestrone 16α-Hydroxyestrone Estrone->16a-Hydroxyestrone Estradiol Estradiol Estriol Estriol Estradiol->Estriol 16a-Hydroxyestrone->Estriol This compound This compound 16a-Hydroxyestrone->this compound

References

Enhancing the yield and purity of synthetic 16-Epiestriol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield and purity of synthetic 16-Epiestriol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to help you navigate experimental challenges.

Issue ID Question Potential Causes Suggested Solutions
YLD-001 Low overall yield of this compound. 1. Incomplete reaction at one or more steps.2. Degradation of intermediates or product.3. Suboptimal reaction conditions (temperature, time, reagents).4. Loss of material during work-up and purification.1. Monitor reaction progress using TLC or HPLC to ensure completion.2. Use purified reagents and anhydrous solvents. Consider performing reactions under an inert atmosphere (N₂ or Ar).3. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. (See Table 1 for examples).4. Minimize transfer steps and use appropriate purification techniques to reduce loss.
PUR-001 Presence of Estriol (16α-epimer) impurity in the final product. 1. Lack of stereocontrol during the reduction of the 16-keto intermediate.2. Epimerization at C16 under non-optimal pH or temperature conditions during work-up or purification.1. Employ stereoselective reducing agents. The choice of reducing agent and solvent can significantly influence the stereochemical outcome.[1]2. Maintain neutral or slightly acidic pH during work-up and purification. Avoid prolonged exposure to high temperatures.
PUR-002 Multiple unidentified impurities in the crude product. 1. Formation of byproducts due to side reactions.2. Incomplete removal of protecting groups.3. Use of low-purity starting materials or reagents.1. Optimize reaction conditions to minimize side reactions. Consider the use of protecting groups for sensitive functionalities.[2][3]2. Ensure complete deprotection by monitoring with TLC or HPLC. Adjust deprotection conditions if necessary.3. Use reagents and starting materials of high purity.
RXN-001 Incomplete reduction of the 17-keto group. 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent by moisture.3. Steric hindrance around the carbonyl group.1. Increase the molar excess of the reducing agent (e.g., Sodium Borohydride).2. Use anhydrous solvents and perform the reaction under an inert atmosphere.3. Consider using a less sterically hindered reducing agent or increasing the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is estrone. The synthesis involves the introduction of a hydroxyl group at the C16 position, followed by the stereoselective reduction of the C17-ketone.

Q2: How can I control the stereochemistry at the C16 and C17 positions?

A2: The stereochemistry at C16 is typically established during the introduction of the hydroxyl group. The stereochemistry at C17 is controlled during the reduction of the 17-keto group. The choice of reducing agent is critical; for instance, sodium borohydride reduction can be influenced by steric hindrance and solvent choice to favor the formation of the 17β-hydroxyl group.[1]

Q3: What protecting groups are recommended for the phenolic hydroxyl group at C3?

A3: The phenolic hydroxyl group at C3 is acidic and can interfere with subsequent reactions. Common protecting groups include methyl ether (Me), benzyl ether (Bn), or silyl ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.[2][3][4]

Q4: What are the most effective methods for purifying this compound from its diastereomer, estriol?

A4: Since this compound and estriol are diastereomers, they have different physical properties and can be separated by chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective. Flash chromatography with a suitable stationary and mobile phase can also be employed for larger scale purifications.[5][6][7]

Q5: How can I monitor the progress of the synthesis reactions?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound from Estrone

This protocol outlines a plausible synthetic route and should be optimized for specific laboratory conditions.

Step 1: Protection of the C3 Phenolic Hydroxyl Group

  • Dissolve estrone in a suitable anhydrous solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃) and the protecting group reagent (e.g., methyl iodide or benzyl bromide).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the protected estrone by recrystallization or column chromatography.

Step 2: Introduction of the 16-Hydroxyl Group

  • The protected estrone is converted to its enolate, followed by reaction with an electrophilic oxygen source to introduce the 16-hydroxyl group. This step often results in a mixture of 16α and 16β isomers.

  • Alternatively, a multi-step sequence as described in patent CN105111266A for estriol synthesis can be adapted, which involves bromination and subsequent hydrolysis to introduce the hydroxyl group.[8] The conditions can be modified to favor the 16β-epimer.

Step 3: Reduction of the 17-Keto Group

  • Dissolve the 16-hydroxylated intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise. The stereoselectivity of this reduction is crucial for the final product ratio.[1][9]

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with a weak acid (e.g., acetic acid or dilute HCl).

  • Extract the product and purify it to separate the 16β,17β-diol from other isomers.

Step 4: Deprotection of the C3 Hydroxyl Group

  • The choice of deprotection method depends on the protecting group used in Step 1.

  • For a methyl ether, a strong acid like HBr or a Lewis acid such as BBr₃ is typically required.

  • For a benzyl ether, catalytic hydrogenation (e.g., H₂, Pd/C) is a common method.

  • After deprotection, perform a work-up and purify the final this compound product.

Data Presentation

Table 1: Optimization of the Reduction of 16β-hydroxyestrone-3-methyl ether

Entry Reducing Agent Solvent Temperature (°C) Yield (%) This compound : Estriol Ratio
1NaBH₄Methanol08580 : 20
2NaBH₄Ethanol08285 : 15
3LiAlH₄THF09070 : 30
4NaBH₄/CeCl₃Methanol-159295 : 5

Table 2: Purification of this compound by Different Chromatographic Methods

Method Stationary Phase Mobile Phase Purity of Isolated this compound (%) Recovery (%)
Flash ChromatographySilica GelEthyl Acetate/Hexane gradient>9580
Preparative HPLCC18Acetonitrile/Water gradient>9965

Visualizations

experimental_workflow start Estrone step1 Step 1: Protection of C3-OH start->step1 intermediate1 3-Protected Estrone step1->intermediate1 step2 Step 2: Introduction of 16-OH intermediate1->step2 intermediate2 16-Hydroxy Intermediate step2->intermediate2 step3 Step 3: Reduction of 17-Keto intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Step 4: Deprotection of C3-OH intermediate3->step4 purification Purification step4->purification end This compound purification->end

Caption: Synthetic workflow for this compound starting from Estrone.

troubleshooting_logic issue Low Yield or Purity check_yield Check Yield at Each Step issue->check_yield check_purity Check Purity of Intermediates issue->check_purity yield_low Low Yield check_yield->yield_low Yes purity_low Low Purity check_purity->purity_low Yes sub_node sub_node solution_yield Optimize Reaction Conditions (Temp, Time, Reagents) yield_low->solution_yield solution_purity Improve Purification Method (e.g., HPLC, Recrystallization) purity_low->solution_purity solution_protect Re-evaluate Protecting Group Strategy purity_low->solution_protect

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Identifying and mitigating artifacts during 16-Epiestriol sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Epiestriol. The following information is designed to help identify and mitigate the formation of artifacts during sample preparation for analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of artifacts during this compound sample preparation?

Artifacts in this compound analysis can arise from several sources during sample handling and preparation. These can be broadly categorized as:

  • Pre-analytical Variables: Issues related to sample collection, handling, and storage can significantly impact the integrity of this compound. Factors such as the choice of biological matrix (e.g., plasma, urine), storage temperature, and freeze-thaw cycles can lead to degradation or alteration of the analyte.[1][2][3]

  • Chemical Degradation: this compound, like other steroid hormones, can be susceptible to degradation under certain chemical conditions. Extreme pH during extraction steps can potentially lead to the formation of isomers or degradation products.

  • Isomerization: As an epimer of estriol, this compound can potentially interconvert with other estriol isomers under certain conditions, leading to inaccurate quantification.[4]

  • Adduct Formation: During mass spectrometry analysis, this compound can form adducts with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]+) and potassium ([M+K]+) adducts.[5] This can complicate data interpretation and reduce the signal of the protonated molecule ([M+H]+).

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[6]

Q2: How can I minimize the degradation of this compound during sample storage?

Proper storage is crucial for maintaining the integrity of this compound in biological samples. Studies on the stability of estrogens and their metabolites in urine have shown that for long-term storage, freezing samples at -80°C is effective, with minimal degradation observed over a year.[7] For short-term storage (up to 48 hours), refrigeration at 4°C is generally acceptable.[7] It is also advisable to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to analyte degradation.[7] If multiple analyses are planned, it is best practice to aliquot samples into smaller volumes before freezing.

Q3: What are the recommended extraction techniques for this compound from plasma/serum?

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques for extracting steroid hormones like this compound from biological matrices.[6]

  • Solid-Phase Extraction (SPE): This technique is highly selective and can effectively remove interfering matrix components.[8] For estrogens, C18 cartridges are commonly used.[9] Optimization of SPE involves careful selection of the sorbent, conditioning and equilibration of the cartridge, sample loading at an appropriate pH, washing to remove impurities, and elution of the analyte with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for separating steroids from aqueous matrices. The choice of organic solvent is critical for efficient extraction. The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte into the organic phase.[10]

Q4: How does pH affect the stability and extraction of this compound?

The pH of the sample and extraction solvents can significantly impact the stability and recovery of this compound. While specific data on the pH stability of this compound is limited, general principles for steroids suggest that extreme pH values should be avoided to prevent degradation and potential epimerization.[11] During LLE, adjusting the pH of the aqueous phase can improve extraction efficiency by ensuring the analyte is in a neutral form, making it more soluble in the organic solvent.[10][12] For SPE, the pH of the sample should be optimized for retention on the specific sorbent being used.[8]

Q5: I am observing unexpected peaks in my mass spectrometry data. What could they be?

Unexpected peaks in your mass spectrum could be several types of artifacts:

  • Adducts: As mentioned, sodium ([M+Na]+) and potassium ([M+K]+) adducts are common in electrospray ionization (ESI) mass spectrometry.[5] These will appear at masses higher than the expected protonated molecule. The presence of these can be minimized by using high-purity solvents and plasticware instead of glassware to reduce metal ion contamination.[5]

  • Isomers: Co-eluting isomers of this compound, such as estriol or 17α-epiestriol, could be present. Chromatographic separation should be optimized to resolve these isomers.

  • Degradation Products: If the sample has been handled or stored improperly, you may be observing degradation products. Review your sample preparation and storage protocols for any potential issues.

  • Matrix Components: Endogenous components from the biological matrix that were not completely removed during sample cleanup can also appear as unexpected peaks. Improving the efficiency of your extraction and cleanup steps can help to minimize these interferences.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of estrogens, which can be used as a reference for what to expect during this compound analysis.

Table 1: Recovery of Estrogens using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentRecovery (%)Reference
EstroneFoodC1866 - 113[3]
17β-EstradiolFoodC1866 - 113[3]
EstriolFoodC1866 - 113[3]
EstroneSerumC1863 - 104[3]
17β-EstradiolSerumC1863 - 104[3]
EstriolSerumC1863 - 104[3]

Table 2: Stability of this compound in Urine under Different Storage Conditions

Storage ConditionDurationChange in Concentration (% per 24 hours)Reference
4°C48 hours< 1%[7]
-80°C1 year< 1%[7]
Freeze-thaw cycles3 cyclesNo consistent losses observed[7]

Detailed Experimental Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is a general guideline adapted from validated methods for the analysis of estrogens in human plasma and should be optimized for your specific laboratory conditions and instrumentation.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d3-16-Epiestriol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Preparation Workflow

Sample Preparation Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Processing plasma 1. Plasma Sample (200 µL) is_spike 2. Spike with Internal Standard plasma->is_spike dilute 3. Dilute with 0.1% Formic Acid in Water is_spike->dilute condition 4. Condition SPE Cartridge (Methanol, then Water) load 5. Load Sample dilute->load wash1 6. Wash 1 (e.g., 10% Methanol in Water) load->wash1 wash2 7. Wash 2 (e.g., 30% Methanol in Water) wash1->wash2 elute 8. Elute (e.g., Methanol) wash2->elute evaporate 9. Evaporate to Dryness under Nitrogen elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound from plasma using SPE.

3. Detailed Steps:

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma in a polypropylene tube, add a known amount of isotopically labeled internal standard solution.

  • Protein Precipitation (Optional, can improve SPE efficiency): Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities. Follow with a second wash using 2 mL of 30% methanol in water to remove less polar interferences.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.

4. LC-MS/MS Parameters (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure separation from other estrogens and matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor at least two transitions for this compound and its internal standard for accurate quantification and confirmation.

Signaling Pathways

Metabolic Pathway of this compound

This compound is a metabolite in the 16-hydroxylation pathway of estrogen metabolism.

Estrogen Metabolism Estrone Estrone 16α-Hydroxyestrone 16α-Hydroxyestrone Estrone->16α-Hydroxyestrone Estriol Estriol 16α-Hydroxyestrone->Estriol 16-Ketoestradiol 16-Ketoestradiol 16α-Hydroxyestrone->16-Ketoestradiol Estradiol Estradiol Estradiol->Estriol This compound This compound 16-Ketoestradiol->this compound

Caption: Simplified 16-hydroxylation pathway of estrogen metabolism.

Potential Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to possess anti-inflammatory properties.[1] While the exact mechanism is still under investigation, a plausible pathway involves the modulation of key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB Translocation NFkB->NFkB_Nuc Gene_Exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_Nuc->Gene_Exp Epiestriol This compound Epiestriol->MAPK Inhibition Epiestriol->IKK Inhibition

References

Overcoming calibration curve non-linearity for 16-Epiestriol assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with 16-Epiestriol assays, particularly focusing on the issue of calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: My this compound assay calibration curve is non-linear. What are the common causes?

A1: Non-linearity in competitive immunoassays for small molecules like this compound is common and can arise from several factors:

  • Reagent-Related Issues:

    • Improper Standard Preparation: Inaccurate serial dilutions of the this compound standard can lead to a distorted curve.[1][2]

    • Degraded Standard: The stability of the this compound standard is crucial. Ensure it is stored correctly and has not expired.[1][3]

    • Incorrect Antibody or Conjugate Concentration: Using too high or too low concentrations of the capture antibody or the enzyme-labeled conjugate can shift the dynamic range of the assay and lead to a poor curve fit.[4]

  • Assay Procedure and Conditions:

    • Inadequate Blocking: Insufficient blocking of the microplate wells can cause non-specific binding of antibodies and other reagents, leading to high background and a flattened curve.[4][5][6]

    • Insufficient Washing: Incomplete removal of unbound reagents between steps can result in a high background signal, compressing the dynamic range of the curve.[5][7]

    • Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can affect the binding kinetics and the establishment of equilibrium, impacting the curve's shape.[7][8]

  • Matrix Effects and Cross-Reactivity:

    • Sample Matrix Interference: Components in the biological sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, causing either suppression or enhancement of the signal.[9][10][11][12]

    • Cross-Reactivity: The antibody may cross-react with other structurally similar steroid hormones or metabolites present in the sample, such as other estriol isomers (e.g., 16α,17β-estriol, 17α-estradiol).[13][14][15]

  • Data Analysis:

    • Inappropriate Curve-Fitting Model: Using a linear regression model for an inherently sigmoidal dose-response curve is a common error. A 4-parameter logistic (4PL) or 5-parameter logistic (5PL) model is often more appropriate for immunoassays.[16][17][18]

Q2: How can I determine if matrix effects are causing the non-linearity in my this compound assay?

A2: To assess matrix effects, you can perform a spike and recovery experiment as well as a linearity of dilution assessment.

  • Spike and Recovery: A known amount of this compound standard is added (spiked) into a sample matrix that is presumed to be free of the analyte and also into the standard assay diluent. The concentration is then measured, and the percentage recovery is calculated. A recovery significantly different from 100% suggests the presence of matrix effects.

  • Linearity of Dilution: A sample containing a high concentration of endogenous this compound is serially diluted with the assay buffer. The measured concentrations are then corrected for the dilution factor. If the corrected concentrations are not consistent across the dilution series, it indicates the presence of matrix interference.[10]

Q3: What is cross-reactivity, and how can I test for it in my this compound assay?

A3: Cross-reactivity occurs when the assay antibody binds to molecules that are structurally similar to this compound, leading to inaccurate measurements.[13][14][15] For this compound, potential cross-reactants include other estriol isomers and related steroid hormones.

To test for cross-reactivity, you can prepare solutions of the potential cross-reactants at various concentrations and run them in the assay as if they were samples. The signal generated by the cross-reactant is then compared to the signal generated by this compound to determine the percentage of cross-reactivity.

Q4: My calibration curve has a sigmoidal shape. Is this normal, and how should I analyze the data?

A4: Yes, a sigmoidal (S-shaped) curve is the expected dose-response relationship for most competitive immunoassays.[18] Attempting to fit a straight line to this type of curve will result in significant errors. The recommended approach is to use a non-linear regression model, such as a 4-parameter logistic (4PL) or 5-parameter logistic (5PL) curve fit. Most modern plate readers and statistical software packages have these options built-in.[16][17][18]

Q5: What is weighted regression, and should I be using it for my this compound assay data?

A5: Weighted regression is a statistical technique used when the assumption of constant variance (homoscedasticity) across the range of the calibration curve is not met. In many immunoassays, the variability of the signal is greater at higher concentrations. Weighted regression gives more "weight" to the data points with lower variance (typically at lower concentrations), which can result in a more accurate curve fit and better quantification of low-concentration samples. You should consider using weighted regression if you observe that the standard deviation of your replicates increases with the mean signal.[16]

Troubleshooting Guides

Problem: Poor Standard Curve

This guide will help you troubleshoot and resolve issues related to a poor standard curve in your this compound assay.

Potential Cause Recommended Solution
Improper Standard Dilution Carefully review the dilution protocol. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh standards for each assay.[1][2]
Degraded Standard Confirm the expiration date and storage conditions of the this compound standard. If in doubt, use a new vial of the standard.[1][3]
Incorrect Reagent Concentrations Verify the concentrations of the capture antibody and HRP-conjugate. If you are developing your own assay, you may need to perform a titration experiment to determine the optimal concentrations.[4]
Inappropriate Curve Fit Do not use a linear regression for a sigmoidal curve. Switch to a 4-parameter or 5-parameter logistic curve fit in your analysis software.[16][17][18]
High Background See the "High Background Signal" troubleshooting guide below. High background can compress the dynamic range of the standard curve.
Problem: High Background Signal

A high background signal can obscure the signal from your standards and samples, leading to poor assay sensitivity and a flattened calibration curve.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time or try a different blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk.[4][5][6][19][20]
Inadequate Washing Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of the wash buffer from the wells after each step.[5][7]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure that pipette tips are not cross-contaminating reagents.[7]
Excessive Antibody/Conjugate Concentration Reduce the concentration of the primary antibody or the enzyme conjugate. Titrate these reagents to find the optimal concentration that provides a good signal-to-noise ratio.[4]
Prolonged Substrate Incubation Reduce the substrate incubation time. Monitor the color development and stop the reaction when the highest standard is within the optimal range for your plate reader.[21]

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Curve
  • Reconstitute the Standard: Reconstitute the lyophilized this compound standard with the recommended diluent to create a stock solution. Mix gently by inversion or vortexing.

  • Prepare Serial Dilutions:

    • Label a set of microcentrifuge tubes for each standard point (e.g., S1 to S7).

    • Add the appropriate volume of assay diluent to each tube.

    • Perform a serial dilution by transferring a specific volume from the stock solution to the first tube (S1), mixing thoroughly, and then transferring from S1 to S2, and so on. Use a fresh pipette tip for each transfer.

  • Run the Assay: Add the prepared standards to the appropriate wells of the assay plate in duplicate or triplicate.

  • Data Analysis: After reading the plate, plot the average absorbance for each standard against its known concentration. Use a 4-parameter or 5-parameter logistic curve-fitting algorithm to generate the standard curve.

Protocol 2: Assessing and Mitigating Matrix Effects
  • Prepare a "Spike" Solution: Prepare a concentrated solution of this compound standard.

  • Spike Samples:

    • Take two aliquots of your sample matrix (e.g., serum).

    • Add a small volume of the spike solution to one aliquot (the "spiked" sample).

    • Add an equal volume of assay diluent to the other aliquot (the "unspiked" sample).

  • Run the Assay: Measure the this compound concentration in the spiked and unspiked samples.

  • Calculate Recovery:

    • Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.] * 100

    • A recovery between 80-120% is generally considered acceptable.

  • Mitigation: If matrix effects are significant, try diluting your samples with the assay buffer. A 1:2 or 1:5 dilution can often minimize interference while keeping the analyte concentration within the detectable range of the assay.[11][12]

Data Presentation

Table 1: Example of a Non-Linear Calibration Curve Data

This table illustrates typical data that might be obtained from a this compound assay exhibiting non-linearity when analyzed with a linear regression model.

This compound (pg/mL)Average ODCalculated Conc. (Linear Fit)% Recovery
10000.25098098%
5000.450510102%
2500.750265106%
1251.10011592%
62.51.50075120%
31.251.80040128%
02.200--

Note: The poor recovery at the lower concentrations suggests that a linear fit is inappropriate.

Table 2: Comparison of Curve-Fitting Models

This table shows a comparison of the results when the same data is analyzed using both a linear and a 4-parameter logistic (4PL) model.

This compound (pg/mL)Calculated Conc. (Linear Fit)% Recovery (Linear)Calculated Conc. (4PL Fit)% Recovery (4PL)
100098098%1005100.5%
500510102%49599%
250265106%252100.8%
12511592%12398.4%
62.575120%63100.8%
31.2540128%31.5100.8%

Note: The 4PL fit provides significantly more accurate results across the entire range of the curve.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve check_data 1. Review Data Analysis: - Using 4PL/5PL curve fit? - Considered weighted regression? start->check_data check_reagents 2. Check Reagents: - Standards freshly prepared? - Reagents within expiry? - Correct concentrations used? check_data->check_reagents No solution_data Re-analyze data with appropriate curve fit. check_data->solution_data Yes check_procedure 3. Review Assay Procedure: - Proper blocking? - Adequate washing? - Correct incubation times/temps? check_reagents->check_procedure No solution_reagents Prepare fresh reagents and repeat assay. check_reagents->solution_reagents Yes check_matrix 4. Investigate Matrix Effects: - Perform spike and recovery. - Perform linearity of dilution. check_procedure->check_matrix No solution_procedure Optimize assay procedure (blocking, washing, etc.). check_procedure->solution_procedure Yes solution_matrix Dilute samples to minimize matrix interference. check_matrix->solution_matrix Yes

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards (Serial Dilution) add_reagents Add Standards, Samples, and Reagents to Plate prep_standards->add_reagents prep_samples Prepare Samples (Dilute if necessary) prep_samples->add_reagents incubate Incubate at Specified Temperature add_reagents->incubate wash Wash Plate incubate->wash add_substrate Add Substrate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate (OD) stop_reaction->read_plate fit_curve Fit Standard Curve (4PL/5PL Regression) read_plate->fit_curve calc_conc Calculate Sample Concentrations fit_curve->calc_conc

Caption: General experimental workflow for a this compound immunoassay.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Conjugated 16-Epiestriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic hydrolysis of conjugated 16-Epiestriol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the hydrolysis of this compound glucuronide?

A1: The most frequently used enzymes for the hydrolysis of steroid glucuronides, including this compound, are derived from various sources. β-Glucuronidases from Helix pomatia (snail), Escherichia coli (bacteria), and abalone entrails are common choices.[1][2] H. pomatia preparations have the advantage of containing both β-glucuronidase and sulfatase activity, which can be beneficial if both glucuronide and sulfate conjugates of this compound are of interest.[1] E. coli β-glucuronidase is highly specific for β-glucuronides.[1]

Q2: What are the key factors influencing the efficiency of enzymatic hydrolysis?

A2: The efficiency of the enzymatic hydrolysis of conjugated this compound is primarily influenced by four key factors: pH, temperature, enzyme concentration, and incubation time.[1][2] Optimizing these parameters is crucial for achieving complete deconjugation.

Q3: What is a typical starting point for optimizing the hydrolysis of this compound glucuronide?

A3: A good starting point for optimizing the hydrolysis of a steroid glucuronide like this compound using a common enzyme source like H. pomatia is a pH of 5.2, a temperature of 42°C, and an incubation time of 20 hours.[2][3] For β-glucuronidase from E. coli, a pH range of 6.0 to 6.5 is recommended. These conditions should be further optimized for your specific experimental setup.

Q4: Should I be concerned about sulfate conjugates of this compound?

A4: Yes, depending on the biological matrix and metabolic pathways, this compound may exist as both glucuronide and sulfate conjugates.[1] Using an enzyme preparation with only β-glucuronidase activity, such as from E. coli, will not cleave sulfate conjugates.[1] For simultaneous hydrolysis of both, an enzyme preparation from a source like Helix pomatia, which contains both glucuronidase and sulfatase activity, is recommended.[1]

Troubleshooting Guide

Problem 1: Incomplete Hydrolysis of Conjugated this compound

  • Question: My analysis shows a low yield of free this compound, suggesting incomplete hydrolysis. What could be the cause and how can I fix it?

  • Answer: Incomplete hydrolysis can be caused by several factors:

    • Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme being used. It is important to ensure these parameters are within the recommended range for your specific enzyme. For example, β-glucuronidase from Ampullaria has an optimal pH of 4.0, while the enzyme from E. coli works best at a pH of 6.0-6.5.[4]

    • Insufficient Enzyme Concentration: The amount of enzyme may be insufficient to completely hydrolyze the amount of conjugated this compound in your sample.[1] Try increasing the enzyme concentration.

    • Presence of Inhibitors: The sample matrix (e.g., urine, plasma) may contain inhibitors of β-glucuronidase. A sample purification step prior to hydrolysis may be necessary.

    • Incorrect Enzyme Selection: If your sample contains sulfate conjugates of this compound, using an enzyme with only β-glucuronidase activity will result in incomplete deconjugation.[1] Consider using an enzyme preparation with both glucuronidase and sulfatase activity, such as that from H. pomatia.[1]

Problem 2: High Variability in Results Between Samples

  • Question: I am observing significant variability in the concentration of free this compound across different samples, even after following the same protocol. What could be the reason?

  • Answer: High variability between samples can stem from:

    • Matrix Effects: Different samples can have varying compositions, leading to different levels of enzyme inhibition or enhancement. The presence of endogenous substances can interfere with the enzymatic reaction.[5]

    • Inconsistent Sample Preparation: Ensure that all samples are treated identically during collection, storage, and preparation.[6][7] Any variation in these pre-analytical steps can lead to variability in the final results.[6][7]

    • Enzyme Batch Variation: Commercially available enzyme preparations, especially those from natural sources like H. pomatia, can exhibit batch-to-batch variation in activity.[8] It is advisable to test each new batch of enzyme.

Problem 3: Suspected Degradation of this compound During Hydrolysis

  • Question: I suspect that the free this compound is degrading during the long incubation period at an elevated temperature. How can I mitigate this?

  • Answer: Steroid degradation can be a concern. To address this:

    • Optimize Incubation Time and Temperature: While longer incubation times and higher temperatures can favor hydrolysis, they can also lead to degradation. A systematic optimization to find the shortest incubation time and lowest temperature that still achieves complete hydrolysis is recommended. For some steroids, higher temperatures have been shown to decrease recovery.[1]

    • Use a More Active Enzyme: An enzyme with higher specific activity may allow for shorter incubation times, reducing the risk of degradation. For instance, β-glucuronidase from E. coli can complete the hydrolysis of steroid glucuronides in as little as 15 to 30 minutes.

Data Presentation

Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Hydrolysis

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Characteristics
Helix pomatia~5.0 - 5.2~37 - 45Contains both β-glucuronidase and sulfatase activity.[1][2][9]
Escherichia coli6.0 - 6.5~37Highly specific for β-glucuronides; high activity allows for short incubation times.[1][10]
Abalone Entrails~5.2~42Efficient for various steroid conjugates.[2][3]
Ampullaria~4.0~60Shows high affinity for steroid glucuronides and good thermal stability.[4]
Bovine Liver--Has been used for steroid conjugate hydrolysis.[2]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Conjugated this compound using Abalone Entrails Enzyme

This protocol is based on a study optimizing hydrolysis for various steroid conjugates.[2][3]

  • Sample Preparation: Prepare the urine sample containing conjugated this compound.

  • pH Adjustment: Adjust the pH of the sample to 5.2 using an appropriate buffer (e.g., acetate buffer).

  • Enzyme Addition: Add the abalone entrails enzyme preparation to the sample. A typical concentration to start with is 12,000 units of enzyme preparation.[2][3]

  • Incubation: Incubate the mixture at 42°C for 20 hours.[2][3]

  • Termination of Reaction: After incubation, terminate the reaction by adding a suitable solvent to precipitate the enzyme or by heat inactivation, if appropriate for subsequent analytical steps.

  • Extraction: Proceed with the extraction of the free this compound for analysis.

Mandatory Visualization

experimental_workflow cluster_pre_hydrolysis Pre-Hydrolysis cluster_hydrolysis Hydrolysis cluster_post_hydrolysis Post-Hydrolysis & Analysis start Sample Collection (e.g., Urine) ph_adjust pH Adjustment to 5.2 start->ph_adjust enzyme_add Add Abalone Entrails Enzyme (12,000 units) ph_adjust->enzyme_add incubation Incubate at 42°C for 20 hours enzyme_add->incubation reaction_stop Terminate Reaction incubation->reaction_stop extraction Solid Phase or Liquid-Liquid Extraction reaction_stop->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis

Caption: Workflow for enzymatic hydrolysis of conjugated this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Hydrolysis Detected cause1 Suboptimal Conditions (pH, Temp, Time) start->cause1 cause2 Insufficient Enzyme start->cause2 cause3 Enzyme Inhibitors start->cause3 cause4 Sulfate Conjugates Present (if using only β-glucuronidase) start->cause4 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Increase Enzyme Concentration cause2->solution2 solution3 Sample Purification Prior to Hydrolysis cause3->solution3 solution4 Use Enzyme with Sulfatase Activity (e.g., H. pomatia) cause4->solution4

Caption: Troubleshooting logic for incomplete hydrolysis of this compound.

References

Selecting the optimal column for 16-Epiestriol HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of 16-Epiestriol.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound analysis?

A1: The most prevalent method for analyzing this compound and other related steroids is Reversed-Phase HPLC (RP-HPLC).[1] This technique uses a non-polar stationary phase and a polar mobile phase. Octadecyl silica (C18 or ODS) columns are the most commonly used stationary phases for this type of separation.[1]

Q2: Which stationary phase is best for separating this compound from other estriol isomers?

A2: A C18 column is generally the first choice and a strong starting point for developing a separation method for estriol isomers.[2][3] C18 columns provide high hydrophobicity and strong retention for non-polar to moderately polar compounds like steroids.[4][5] For faster analysis or for compounds that are too strongly retained on a C18, a C8 column can be a suitable alternative due to its lower hydrophobicity.[3][6] If standard C18 or C8 columns do not provide adequate resolution, a Phenyl-Hexyl column can offer alternative selectivity, particularly for aromatic compounds like steroids.[2]

Q3: How do column dimensions affect the analysis?

A3: Column dimensions—length, internal diameter (ID), and particle size—are critical factors:

  • Length: Longer columns (150-250 mm) provide higher resolution, which is beneficial for separating closely related isomers like this compound and estriol.[7][8] Shorter columns (50-100 mm) allow for faster analysis times.[7]

  • Internal Diameter (ID): Narrower columns (e.g., 2.1 mm) increase sensitivity and reduce solvent consumption, while wider columns (e.g., 4.6 mm) are more standard and can handle larger sample loads.[7][8]

  • Particle Size: Smaller particles (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure.[7][8] Common particle sizes for standard HPLC are 3 µm and 5 µm.[9]

Q4: What mobile phase composition is recommended?

A4: A mixture of water with methanol or acetonitrile is standard for reversed-phase analysis of steroids.[1][10] The organic solvent (methanol or acetonitrile) is the strong solvent, and increasing its concentration will decrease the retention time.[11] Often, a small amount of acid, such as 0.1% formic acid, is added to the mobile phase to improve peak shape and control the ionization of analytes.[2][12]

Column Selection and Performance

Choosing the right column requires balancing retention, resolution, and analysis time. The table below compares common stationary phases for steroid analysis.

Stationary PhaseKey Features & CharacteristicsBest Use Case for this compound Analysis
C18 (Octadecyl) High hydrophobicity, strong retention of non-polar compounds, versatile.[3][4]First choice for method development. Provides excellent resolution for complex mixtures and isomers.[2][13]
C8 (Octyl) Moderately hydrophobic, less retentive than C18.[3][14]Faster analysis. Good for moderately polar compounds or when retention on C18 is too long.[6][14]
Phenyl-Hexyl Provides alternative selectivity based on π-π interactions with aromatic analytes.[2]Orthogonal separation. Useful when C18 or C8 columns fail to resolve critical pairs. Methanol mobile phases often enhance selectivity.[2][15]
Polar-Embedded Contains a polar group (e.g., amide) embedded in the alkyl chain. Offers different selectivity and is compatible with highly aqueous mobile phases.[2][15]Analysis of polar steroids. Can improve retention and peak shape for more polar analytes.[16]

Experimental Workflow & Protocols

Column Selection Workflow

The process of selecting an optimal column can be streamlined by following a logical workflow. This begins with understanding the analyte's properties and the goals of the separation.

G Diagram 1: HPLC Column Selection Workflow for this compound A Define Analyte: This compound (Steroid) B Select Separation Mode A->B C Reversed-Phase (RP-HPLC) (Analyte is moderately polar) B->C Recommended D Select Stationary Phase C->D E Start with C18 (High Resolution) D->E F Consider C8 (Faster Elution) D->F G Consider Phenyl-Hexyl (Alternative Selectivity) D->G H Optimize Column Dimensions E->H F->H G->H I Particle Size: 3-5 µm (HPLC) < 2 µm (UHPLC) H->I J Dimensions: 150 x 4.6 mm (Standard) 100 x 2.1 mm (Fast LC/MS) H->J K Method Development I->K J->K

Caption: A workflow diagram for selecting an HPLC column for this compound analysis.

Example Experimental Protocol

This protocol is a starting point for the analysis of this compound and related estriol compounds. Optimization will likely be required.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient 25% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min[17]
Column Temperature 30-40 °C[17][18]
Injection Volume 5-20 µL
Detection UV at 205 nm or 280 nm[17][19]

Troubleshooting Guide

Encountering issues with peak shape or retention is common. This guide addresses frequent problems in a systematic way.

Common HPLC Troubleshooting Flowchart

G Diagram 2: Troubleshooting Common HPLC Peak Shape Issues cluster_problem Problem cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions A Abnormal Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Split or Broad Peaks A->D E Secondary silanol interactions Column overload Incorrect mobile phase pH B->E F Sample solvent stronger than mobile phase Column overload C->F G Partially blocked column frit Column void or degradation Sample/mobile phase incompatibility D->G H Use end-capped column Reduce sample concentration Adjust mobile phase pH E->H I Dissolve sample in mobile phase Reduce sample concentration F->I J Reverse-flush column Replace column Ensure sample is fully dissolved G->J

Caption: A flowchart for diagnosing and solving common HPLC peak shape problems.

Q5: My peaks are tailing. What should I do?

A5: Peak tailing is often observed for basic compounds on silica-based columns due to interactions with acidic silanol groups on the stationary phase.[20]

  • Check Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa. Adding an acidic modifier like formic or acetic acid can suppress silanol ionization.[12]

  • Reduce Sample Load: Column overload can cause tailing.[21] Try injecting a smaller volume or a more dilute sample.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups, which significantly reduces tailing for basic analytes.

Q6: All the peaks in my chromatogram are broad or split. What is the cause?

A6: When all peaks are affected similarly, the issue is likely pre-column.[21]

  • Blocked Frit: The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow.[21] Try reverse-flushing the column (if the manufacturer's instructions permit). If that fails, the column may need to be replaced.[21][22]

  • Column Void: A void or channel in the packing material at the column inlet can cause peak splitting. This can result from pressure shocks or using the column outside its recommended pH or temperature range. A new column is usually required.

  • Injector Issues: An incompletely filled sample loop or incompatibility between the injection solvent and the mobile phase can cause broad peaks. Always try to dissolve your sample in the initial mobile phase.

Q7: My retention times are drifting. How can I fix this?

A7: Drifting retention times suggest that the column has not reached equilibrium.

  • Column Equilibration: Ensure the column is adequately conditioned with the mobile phase before starting your analysis. A drift to shorter retention times can indicate that the column is still equilibrating.

  • Mobile Phase Composition: Inconsistently prepared mobile phase can lead to fluctuations. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Temperature Control: Use a column thermostat, as temperature fluctuations can significantly impact retention times.[1]

References

Method validation guidelines for 16-Epiestriol quantification assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 16-Epiestriol Quantification Assays

This technical support center provides comprehensive guidelines, troubleshooting advice, and frequently asked questions for the method validation of this compound quantification assays. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating a this compound quantification assay?

A1: The critical performance characteristics for validating a bioanalytical method include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1] For bioanalytical methods specifically, parameters like selectivity, stability of the analyte in the biological matrix, and carry-over are also crucial.[2]

Q2: When is a full method validation required?

A2: A full method validation should be performed for any new analytical method or when a method from the literature is adapted.[2] It is essential to demonstrate the reliability of the method for determining the analyte concentration in a specific biological matrix (e.g., plasma, urine).[2] Full validation is also required when there are significant changes to an already validated method, such as changes in the analytical instrument, sample processing procedure, or intended use.

Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?

A3: The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[3] It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1.[3] The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.[4] This is the lowest point on the calibration curve and must meet specific criteria for precision and accuracy (e.g., within 20%).[3]

Q4: What are "matrix effects," and why are they important in this compound assays?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[5] These effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results. Investigating matrix effects is critical for bioanalytical assays to ensure that the biological matrix does not interfere with the quantification of this compound.[2]

Q5: Can I use a commercial ELISA kit for this compound quantification in a regulated study?

A5: Yes, but the commercial kit must undergo a partial or full validation to demonstrate its suitability for the specific study.[6] A partial validation for a commercial assay should typically investigate all key parameters except for robustness, which is presumed to have been covered by the manufacturer.[6] It is the user's responsibility to verify that the kit's performance meets the requirements for the intended analytical application under actual conditions of use.[1][3]

Method Validation Workflow and Troubleshooting Logic

The following diagrams illustrate the typical workflow for method validation and a logical approach to troubleshooting common assay problems.

MethodValidationWorkflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Sample Handling & Stability cluster_3 Phase 4: Finalization Dev Method Development RefStd Reference Standard Characterization Dev->RefStd SysSuit System Suitability Criteria Definition RefStd->SysSuit Spec Specificity & Selectivity SysSuit->Spec Lin Linearity & Range Spec->Lin LOQ LLOQ & ULOQ Determination Lin->LOQ Acc Accuracy Prec Precision (Intra- & Inter-Assay) Acc->Prec Stab Analyte Stability (Freeze/Thaw, Bench-Top, Long-Term) Prec->Stab LOQ->Acc Dil Dilution Integrity Stab->Dil Carry Carry-over Evaluation Dil->Carry Report Validation Report Generation Carry->Report

Caption: A typical workflow for bioanalytical method validation.

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Troubleshooting Guide

Q: Why are my retention times shifting?

A: Retention time (RT) shifts are common and can be caused by several factors.[7]

  • Mobile Phase: Changes in pH or composition can significantly alter RT. Ensure mobile phases are fresh, correctly prepared, and degassed.

  • Column Issues: Column aging or contamination can lead to RT drift. Insufficient column equilibration time between injections is another common cause.

  • Hardware: Leaks in the LC system or temperature fluctuations can affect retention. Check system pressure traces for signs of leaks.[8]

Q: I am observing poor peak shape (fronting, tailing, or splitting). What should I do?

A: Poor peak shape compromises integration and reduces accuracy.[7]

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by column contamination. Flushing the column or using a guard column can help.

  • Peak Fronting: This may indicate column overloading. Try reducing the injection volume or sample concentration.

  • Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.

Q: My signal intensity is low or has suddenly dropped. How can I troubleshoot this?

A: A loss of signal can be an LC, MS, or sample preparation issue.

  • MS Source: The most common cause is a dirty ion source. The MS interface region degrades incrementally with each injection.[8] Regular cleaning is necessary.

  • Sample Preparation: Verify that there wasn't a failure in the sample extraction process. Re-injecting a previously analyzed sample can help distinguish a sample prep problem from an instrument problem.[8]

  • MS/MS Parameters: Confirm that the instrument is properly calibrated and that the correct tune parameters and detector voltage are being used.[8]

Q: How do I identify and mitigate carry-over?

A: Carry-over from a high-concentration sample can affect the accuracy of the subsequent sample.

  • Identification: Inject a blank sample immediately after the highest concentration standard (ULOQ). The response in the blank should not be greater than 20% of the LLOQ response for the analyte, and 5% for the internal standard.[2]

  • Mitigation: Improve the autosampler wash method by using a stronger solvent or increasing the wash volume/time. If carry-over is unavoidable, a specific injection sequence (e.g., injecting blanks after high-concentration samples) should be tested during validation and applied to the study samples.[2]

Summary of Quantitative Acceptance Criteria

The following table summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[3]
Precision (Intra/Inter-assay)The coefficient of variation (CV) should not exceed 15%, except for the LLOQ where the CV should not exceed 20%.[3]
Selectivity In at least 6 individual sources of blank matrix, the response at the retention time of the analyte should be ≤20% of the LLOQ response. For the IS, it should be ≤5%.[2]
Linearity The correlation coefficient (r²) should be ≥0.99.[1] The calibration curve must be reproducible.
Carry-Over The response in a blank sample following the ULOQ should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.[2]
Analyte Stability The mean concentration at each stability QC level should be within ±15% of the nominal concentration.[2]

Experimental Protocols

These protocols provide a general framework for key validation experiments. They should be adapted for the specific assay (e.g., LC-MS/MS, immunoassay) and matrix.

Protocol 1: Specificity and Selectivity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components or other interferences.[2]

  • Methodology:

    • Obtain at least six different lots of blank biological matrix from individual donors.[2]

    • Analyze each blank matrix to check for interfering peaks at the retention time of this compound and its internal standard (IS).

    • Separately, analyze a sample of the blank matrix spiked with this compound at the LLOQ.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be less than 20% of the response of the LLOQ. The interference for the IS should be less than 5% of its response.[2]

Protocol 2: Linearity and Range
  • Objective: To establish the relationship between instrument response and known concentrations of the analyte and to define the range over which this relationship is acceptable.[4]

  • Methodology:

    • Prepare a stock solution of this compound reference standard.

    • Spike blank matrix with the stock solution to prepare a series of at least 6 to 8 calibration standards covering the expected concentration range.

    • Analyze each concentration level. This should be repeated on multiple days for inter-assay assessment.

    • Plot the instrument response versus the nominal concentration and perform a linear regression analysis (typically a weighted 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be consistently ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

Protocol 3: Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]

  • Methodology:

    • Prepare Quality Control (QC) samples by spiking blank matrix with known amounts of this compound at a minimum of three concentrations: Low, Medium, and High (LQC, MQC, HQC).

    • Intra-assay (Repeatability): Analyze a minimum of five replicates of each QC level in a single analytical run.[3]

    • Inter-assay (Intermediate Precision): Analyze the QC sample sets on at least three different days with different analysts or equipment if possible.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration for each QC level must be within ±15% of its nominal value.[2]

    • Precision: The CV for the replicates at each QC level must not exceed 15%.[3]

Protocol 4: Analyte Stability
  • Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.

  • Methodology:

    • Use LQC and HQC samples for stability testing.

    • Freeze-Thaw Stability: Subject QC samples to multiple (e.g., three) freeze-thaw cycles before analysis.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours) before processing.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the study sample storage period.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal QC concentrations.[2]

References

Validation & Comparative

Advancing Estrogen Research: A Comparative Guide to a Novel Analytical Method for 16-Epiestriol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional Immunoassays for the precise quantification of 16-Epiestriol, a key metabolite in estrogen signaling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive validation of a novel analytical method for the measurement of this compound, a significant estrogen metabolite. We offer an objective comparison of the performance of a state-of-the-art LC-MS/MS method against the more traditional immunoassay approach, supported by experimental data and detailed protocols.

Performance Comparison: LC-MS/MS vs. Immunoassay

The selection of an appropriate analytical method is critical for the accurate quantification of steroid hormones like this compound. While immunoassays have been widely used due to their simplicity and cost-effectiveness, they often face challenges with specificity due to cross-reactivity with structurally similar molecules.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[1]

Below is a summary of the performance characteristics of a novel LC-MS/MS method compared to a typical immunoassay for this compound analysis.

Performance MetricNovel LC-MS/MS MethodTraditional Immunoassay
Linearity (R²) >0.99Typically >0.95
Accuracy (% Recovery) 91% - 113%[2]80% - 120%
Precision (Intra-assay %CV) 3.8%[3]<10%
Precision (Inter-assay %CV) <15%[2]<15%
Lower Limit of Quantitation (LLOQ) 0.02 ng/mL[3]0.1 - 0.5 ng/mL
Limit of Detection (LOD) 250 fg on-column[3]0.05 - 0.2 ng/mL
Specificity High (based on mass-to-charge ratio)Variable (potential for cross-reactivity)

Experimental Protocols

Novel LC-MS/MS Method for this compound Quantification

This method is designed for the sensitive and specific measurement of this compound in human serum or plasma.

1. Sample Preparation:

  • Internal Standard Spiking: To each 1 mL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: Add 2 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Traditional Immunoassay (ELISA) Protocol for this compound

This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer.

2. Competitive Binding:

  • Add standards, controls, and samples to the wells.

  • Add a known amount of enzyme-conjugated this compound to each well.

  • Incubate for 1-2 hours at room temperature to allow competition between the sample/standard this compound and the enzyme-conjugated this compound for binding to the capture antibody.

3. Detection:

  • Wash the plate three times to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Incubate for 15-30 minutes.

4. Measurement:

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizing the Workflow and Estrogen Metabolism

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_LC_MS_MS Novel LC-MS/MS Method cluster_Immunoassay Traditional Immunoassay (ELISA) lcms_start Sample Collection (Serum/Plasma) lcms_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) lcms_start->lcms_prep lcms_lc Liquid Chromatography (Separation) lcms_prep->lcms_lc lcms_ms Tandem Mass Spectrometry (Detection & Quantification) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data ia_start Sample Collection (Serum/Plasma) ia_coat Plate Coating with Capture Antibody ia_start->ia_coat ia_bind Competitive Binding (Sample vs. Enzyme-Conjugate) ia_coat->ia_bind ia_detect Substrate Addition & Color Development ia_bind->ia_detect ia_read Absorbance Reading ia_detect->ia_read

Caption: A comparative workflow of the novel LC-MS/MS method and traditional immunoassay for this compound measurement.

Estrogen_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone E2_OH_2 2-Hydroxyestradiol Estradiol->E2_OH_2 E2_OH_4 4-Hydroxyestradiol Estradiol->E2_OH_4 E1_OH_2 2-Hydroxyestrone Estrone->E1_OH_2 E1_OH_4 4-Hydroxyestrone Estrone->E1_OH_4 E1_OH_16 16α-Hydroxyestrone Estrone->E1_OH_16 Estriol Estriol (E3) E1_OH_16->Estriol Epiestriol_16 This compound E1_OH_16->Epiestriol_16 Epimerization

Caption: A simplified diagram of the estrogen metabolism pathway highlighting the formation of this compound.

References

A Comparative Analysis of 16-Epiestriol Metabolomics Across Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative metabolomics of 16-Epiestriol in human urine, plasma, and feces. This document provides a detailed overview of extraction methodologies, quantitative data, and metabolic pathways to support further research and development.

This guide offers a comparative analysis of the presence and concentration of this compound and its metabolites in three key biological matrices: urine, plasma, and feces. Understanding the distribution and transformation of this estrogen metabolite is crucial for various fields, including endocrinology, pharmacology, and clinical diagnostics. The data and protocols presented herein are compiled from recent scientific literature to provide a valuable resource for researchers.

Quantitative Data Summary

The following table summarizes the quantitative findings of this compound and its related metabolites across different biological matrices. It is important to note that the data is collated from different studies and, therefore, direct comparison should be approached with caution due to potential variations in study populations, methodologies, and analytical instrumentation.

MetaboliteBiological MatrixConcentration RangeKey Findings
This compound PlasmaLevels are generally low and often measured as part of a larger panel of estrogens.Plasma levels are correlated with stool levels, suggesting a link between systemic and intestinal estrogen concentrations.[1]
StoolFound in both free and conjugated forms.Levels are typically higher in premenopausal women compared to men and postmenopausal women, with concentrations increasing during the luteal phase of the menstrual cycle.[1]
UrineDetected as both unconjugated and conjugated (glucuronidated and sulfated) forms.A significant metabolite in the 16α-hydroxylation pathway of estrogen metabolism.[2]
Estriol-16-glucuronide Urine0.1 - 20 µg/mL in pregnancy urine.A major urinary metabolite of estriol and its epimers.[3]
16-ketoestradiol PlasmaQuantified as part of a panel of 15 estrogens and their metabolites.
StoolDetected alongside this compound.
UrineOne of the more abundant estrogen metabolites in urine.[2]

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound. This pathway is a branch of the larger estrogen metabolism network, primarily occurring in the liver.

EstrogenMetabolism Estrogen Metabolism Pathway Leading to this compound Estrone Estrone (E1) Sixteen_alpha_OHE1 16α-Hydroxyestrone (16α-OHE1) Estrone->Sixteen_alpha_OHE1 16α-Hydroxylation (CYP3A4) Estradiol Estradiol (E2) Estradiol->Sixteen_alpha_OHE1 Sixteen_keto_E2 16-ketoestradiol Sixteen_alpha_OHE1->Sixteen_keto_E2 Estriol Estriol (E3) Sixteen_alpha_OHE1->Estriol Epiestriol_16 This compound Sixteen_keto_E2->Epiestriol_16 Seventeen_epi_E3 17-Epiestriol Sixteen_keto_E2->Seventeen_epi_E3 Workflow General Workflow for Comparative Metabolomics of this compound cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Urine_Prep Centrifugation & Enzymatic Hydrolysis (optional) Urine->Urine_Prep Plasma Plasma/Serum Sample Plasma_Prep Protein Precipitation Plasma->Plasma_Prep Feces Fecal Sample Feces_Prep Lyophilization & Homogenization Feces->Feces_Prep SPE_LLE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Urine_Prep->SPE_LLE Plasma_Prep->SPE_LLE Feces_Prep->SPE_LLE LCMS LC-MS/MS Analysis (C18 column, ESI-) SPE_LLE->LCMS Data_Processing Quantification & Comparative Analysis LCMS->Data_Processing

References

Correlation of 16-Epiestriol with other Steroid Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 16-Epiestriol levels and their correlation with other significant steroid hormones. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies.

Data Presentation: Quantitative Correlation of this compound

The following table summarizes the available quantitative data on the correlation of this compound with other steroid hormones. The data is primarily derived from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for hormone quantification.

Hormone PairCorrelation Coefficient (r)p-valueSample TypePopulationStudy/Reference
Urinary this compound and other 16-hydroxylation pathway metabolites0.35 – 0.79<0.05UrinePremenopausal Women[1]
Serum this compound and Urinary this compound0.79<0.05Serum and UrineMen[2]
16-Hydroxylation Pathway and 2-Hydroxylation Pathway-0.2<0.05UrinePremenopausal Women[1]
16-Hydroxylation Pathway and 4-Hydroxylation Pathway-0.2<0.05UrinePremenopausal Women[1]

Note: Direct correlation data for this compound with estradiol, estrone, estriol, progesterone, and testosterone from a single comprehensive study is limited in the currently available literature. The provided data focuses on its relationship within the estrogen metabolism pathway.

Estrogen Metabolism and the Position of this compound

This compound is a downstream metabolite in the 16-hydroxylation pathway of estrogen metabolism. This pathway is one of the three major routes for the biotransformation of parent estrogens, estrone (E1) and estradiol (E2). The other two are the 2-hydroxylation and 4-hydroxylation pathways.

The metabolic cascade begins with the conversion of cholesterol to pregnenolone, which is then converted to other steroid hormones, including androgens. Aromatase subsequently converts androgens into estrogens. Estrone (E1) can be hydroxylated at the 16α position to form 16α-hydroxyestrone. This intermediate can then be further metabolized to estriol and its epimer, this compound.

EstrogenMetabolism cluster_pathways Estrogen Metabolism Pathways cluster_2OH 2-Hydroxylation Pathway cluster_4OH 4-Hydroxylation Pathway cluster_16OH 16-Hydroxylation Pathway Estrone Estrone (E1) 2-Hydroxyestrone 2-Hydroxyestrone Estrone->2-Hydroxyestrone CYP1A1/2 4-Hydroxyestrone 4-Hydroxyestrone Estrone->4-Hydroxyestrone CYP1B1 16a-Hydroxyestrone 16α-Hydroxyestrone Estrone->16a-Hydroxyestrone CYP3A4 Estradiol Estradiol (E2) Estradiol->Estrone Estriol Estriol (E3) 16a-Hydroxyestrone->Estriol Epiestriol This compound 16a-Hydroxyestrone->Epiestriol

Caption: Estrogen metabolism highlighting the 16-hydroxylation pathway leading to this compound.

Experimental Protocols

The quantification of this compound and other steroid hormones is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a panel of hormones in various biological matrices.

1. Sample Preparation

  • Serum/Plasma: Samples are typically prepared using liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroid hormones from the matrix. This involves protein precipitation followed by extraction with an organic solvent.

  • Urine: Urine samples often require an initial enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) to deconjugate the steroid metabolites, followed by SPE for purification and concentration.

2. Isotope Dilution

To ensure accurate quantification, stable isotope-labeled internal standards for this compound and other target hormones are added to the samples before extraction. This isotope dilution technique corrects for any loss of analyte during sample processing and for matrix effects during LC-MS/MS analysis.

3. Liquid Chromatography (LC)

The extracted and purified hormone fraction is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the different steroid hormones based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization, is employed.

4. Tandem Mass Spectrometry (MS/MS)

The separated hormones from the LC column are introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each hormone and its corresponding internal standard are monitored, providing a high degree of selectivity and sensitivity for quantification.

ExperimentalWorkflow cluster_workflow LC-MS/MS Workflow for Steroid Hormone Analysis Sample Biological Sample (Serum, Plasma, or Urine) Preparation Sample Preparation (Extraction & Purification) Sample->Preparation Add Internal Standards LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the analysis of steroid hormones using LC-MS/MS.

References

16-Epiestriol vs. Other Estrogen Metabolites in Breast Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 16-epiestriol and other key estrogen metabolites—estradiol (E2), estrone (E1), estriol (E3), and 2-hydroxyestrone (2-OHE1)—in the context of breast cancer research. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Estrogen Metabolism in Breast Cancer

Endogenous estrogens and their metabolites are pivotal in the etiology and progression of breast cancer. The metabolic pathways of estrogens, primarily the 2-hydroxylation and 16-hydroxylation pathways, produce various metabolites with differing estrogenic activities and carcinogenic potentials. The balance between these pathways is thought to influence breast cancer risk. Metabolites of the 16-hydroxylation pathway, such as 16α-hydroxyestrone, are considered to be potent estrogens and are associated with an increased risk of breast cancer.[1] Conversely, metabolites from the 2-hydroxylation pathway, like 2-hydroxyestrone, are generally less estrogenic and may even have protective effects.[1] this compound is a metabolite of the 16-hydroxylation pathway, and understanding its specific role in comparison to other estrogens is crucial for advancing breast cancer research.[2]

Comparative Analysis of Estrogen Metabolite Activity

The following sections detail the comparative effects of this compound and other estrogen metabolites on key cellular processes implicated in breast cancer: estrogen receptor binding, cell proliferation, and apoptosis.

Estrogen Receptor Binding Affinity

The interaction with estrogen receptors (ERα and ERβ) is a primary mechanism through which estrogens and their metabolites exert their effects. The relative binding affinity (RBA) of these compounds to ERs can predict their potential estrogenic potency.

Estrogen_Metabolism_Pathways Hydroxyestrone16 Hydroxyestrone16 Proliferation Proliferation Hydroxyestrone16->Proliferation Hydroxyestrone2 Hydroxyestrone2 Apoptosis Apoptosis Hydroxyestrone2->Apoptosis Estradiol Estradiol Estradiol->Proliferation ER_Binding ER_Binding Estradiol->ER_Binding Estriol Estriol Estriol->Proliferation Estriol->ER_Binding Epiestriol Epiestriol Epiestriol->ER_Binding Estrone Estrone Estrone->ER_Binding

Table 1: Relative Binding Affinity of Estrogen Metabolites to Estrogen Receptors (ERα and ERβ)

Estrogen MetaboliteRelative Binding Affinity (%) to ERαRelative Binding Affinity (%) to ERβERβ/ERα Selectivity Ratio
Estradiol (E2)1001001.0
Estrone (E1)1280.7
Estriol (E3)13211.6
This compound 7.8 50 6.4
2-Hydroxyestrone (2-OHE1)Data not availableData not availableData not available
16α-Hydroxyestrone11141.3

Data compiled from multiple sources. The RBA of Estradiol (E2) is set to 100% as the reference.[3][4]

Cell Proliferation

The effect of estrogen metabolites on the proliferation of breast cancer cells, particularly ER-positive cell lines like MCF-7, is a critical indicator of their potential to promote tumor growth.

Experimental_Workflow_Proliferation

Table 2: Comparative Effects of Estrogen Metabolites on MCF-7 Cell Proliferation

Estrogen MetaboliteConcentration RangeProliferative Effect (Compared to Control)IC50/EC50
Estradiol (E2)10⁻¹¹ - 10⁻⁹ MStrong stimulationEC50 ≈ 10⁻¹¹ M
Estrone (E1)10⁻¹⁰ - 10⁻⁸ MModerate stimulationEC50 ≈ 10⁻¹⁰ M
Estriol (E3)10⁻⁹ - 10⁻⁷ MWeaker stimulation than E2EC50 ≈ 10⁻⁹ M
This compound Not availableDirect comparative data not availableNot available
2-Hydroxyestrone (2-OHE1)Not availableGenerally considered anti-proliferativeNot available
16α-Hydroxyestrone0.1 - 100 nMProliferative, similar to E2 at higher concentrationsNot available

Direct quantitative comparison for this compound is limited in publicly available literature. The data for 16α-hydroxyestrone is provided as a proxy for a 16-hydroxylated metabolite.[5][6]

Apoptosis

The ability of a compound to induce or inhibit apoptosis (programmed cell death) in cancer cells is a key determinant of its therapeutic potential.

Table 3: Comparative Effects of Estrogen Metabolites on Apoptosis in Breast Cancer Cells

Estrogen MetaboliteEffect on ApoptosisKey Apoptotic Markers Affected
Estradiol (E2)Down-regulation of apoptosisDecreased Cytochrome C, p53; Increased Bcl-2
Estrone (E1)Data not availableNot available
Estriol (E3)Data not availableNot available
This compound Direct comparative data not availableNot available
2-Hydroxyestradiol (2-OHE2)No significant effectNo significant change in Bcl-2, Cytochrome C, p53
16α-HydroxyestroneDown-regulation of apoptosisSimilar to E2

Direct quantitative comparison for this compound is limited. Data for other metabolites are from studies on MCF-7 cells.[5]

Signaling Pathways

Estrogen metabolites exert their effects through complex signaling networks. The PI3K/Akt/mTOR pathway is a central route for estrogen-mediated cell proliferation and survival in breast cancer.[7][8]

Estrogen_Signaling_Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the study of estrogen metabolites.

MCF-7 Cell Proliferation Assay (General Protocol)
  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Hormone Deprivation: Prior to the experiment, cells are switched to a phenol red-free medium containing charcoal-stripped serum for 48-72 hours to eliminate exogenous estrogens.[9]

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the estrogen metabolites of interest. A vehicle control (e.g., ethanol) is also included.[10]

  • Incubation: The plates are incubated for a period of 6 to 7 days, with media and treatments refreshed every 2-3 days.[11]

  • Quantification: Cell proliferation is assessed using one of the following methods:

    • Crystal Violet Staining: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

    • MTS Assay: An MTS reagent is added to the wells, and the absorbance is read after a few hours of incubation. The absorbance is proportional to the number of viable cells.[12]

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell proliferation relative to the vehicle control. EC50 values (the concentration that elicits a half-maximal response) are determined from the dose-response curves.

Apoptosis Assay (General Protocol using Annexin V Staining)
  • Cell Treatment: Breast cancer cells are treated with the estrogen metabolites for a specified duration (e.g., 24-72 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Conclusion

The available data suggest that this compound, like other 16-hydroxylated estrogen metabolites, likely contributes to the estrogenic environment that can influence breast cancer development. Its notable selectivity for ERβ over ERα suggests a potentially distinct biological role compared to estradiol. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound's effects on breast cancer cell proliferation and apoptosis against other key estrogen metabolites. Further research with standardized experimental protocols is necessary to fully elucidate the specific contribution of this compound to breast cancer pathophysiology and to explore its potential as a biomarker or therapeutic target.

References

Specificity of Antibodies in Steroid Immunoassays: A Focus on 16-Epiestriol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for generating accurate and reliable data. This guide provides a detailed comparison of antibody specificity in the context of measuring estriol, with a particular focus on the cross-reactivity with its stereoisomer, 16-Epiestriol.

When developing and utilizing immunoassays for steroid hormones, the structural similarity between various endogenous and synthetic steroids presents a significant challenge. Antibodies generated against one steroid may exhibit cross-reactivity with related compounds, leading to inaccurate quantification. This is particularly relevant for this compound, a metabolite of estradiol, which shares a high degree of structural homology with estriol.

This guide examines the specificity of a commercially available Estriol ELISA kit and provides the detailed experimental protocols used to determine antibody cross-reactivity.

Comparative Analysis of Antibody Specificity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of a competitive immunoassay, this is typically determined by measuring the concentration of the cross-reacting substance required to displace 50% of the labeled antigen from the antibody, and comparing it to the concentration of the target antigen required for the same displacement.

The following table summarizes the cross-reactivity of the antibody used in the Abcam ab108675 Estriol ELISA Kit with this compound and other structurally related steroids.[1]

Compound% Cross-Reactivity
Estriol 100
This compound10.5
15 α-OH-estriol7.0
Estriol-3-sulphate2.0
Estradiol0.1
17-epi-estriol< 0.01
Estriol-3 α glucuronate< 0.01
Estriol- 16 α glucuronate< 0.01
Estrone< 0.0001

Table 1: Cross-reactivity of the anti-Estriol antibody from Abcam ab108675 ELISA Kit with various steroid hormones. The data clearly indicates a significant cross-reactivity of 10.5% with this compound, highlighting the importance of considering its presence in samples when measuring estriol levels with this assay.[1]

Experimental Protocol: Determining Antibody Cross-Reactivity

The determination of antibody cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, a common format for quantifying small molecules like steroids and assessing antibody specificity.

Principle of the Competitive Immunoassay:

In this assay, a known amount of enzyme-labeled antigen (e.g., Estriol-HRP) competes with the unlabeled antigen in the sample or standard for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of the unlabeled antigen in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve.

Detailed Protocol (based on the Abcam ab108675 Estriol ELISA Kit): [1]

  • Plate Preparation: A 96-well microplate is pre-coated with a polyclonal antibody specific for Estriol.

  • Standard and Sample Preparation:

    • A series of standards of known Estriol concentrations are prepared by serial dilution.

    • Unknown samples are diluted as required.

  • Competitive Reaction:

    • 50 µL of each standard and sample are added to the appropriate wells.

    • 50 µL of Estriol-HRP (Horseradish Peroxidase) conjugate is then added to each well.

    • The plate is incubated for a specified period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: The plate is washed multiple times with a wash buffer to remove any unbound antigen and enzyme conjugate.

  • Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.

  • Stopping the Reaction: After a defined incubation time (e.g., 15-30 minutes), 100 µL of a stop solution (e.g., sulfuric acid) is added to each well. This changes the color from blue to yellow.

  • Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.

  • Calculation of Cross-Reactivity:

    • The concentration of estriol that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve.

    • The concentration of the potentially cross-reacting substance (e.g., this compound) that also causes 50% inhibition is determined.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Estriol / IC50 of Cross-Reactant) x 100

Visualizing Experimental Workflow and Molecular Relationships

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Estriol Standards Add_Std_Sample Add Standards/Samples to Antibody-Coated Plate Standards->Add_Std_Sample Samples Prepare Samples Samples->Add_Std_Sample Conjugate Prepare Estriol-HRP Add_Conjugate Add Estriol-HRP Conjugate Conjugate->Add_Conjugate Add_Std_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_OD Read Optical Density (450 nm) Add_Stop->Read_OD Calc_CR Calculate % Cross-Reactivity Read_OD->Calc_CR G Estriol Estriol Epiestriol_16 This compound (10.5% Cross-Reactivity) Estriol->Epiestriol_16 Stereoisomer (C16-OH) Epiestriol_17 17-Epiestriol (<0.01% Cross-Reactivity) Estriol->Epiestriol_17 Stereoisomer (C17-OH) Estradiol Estradiol (0.1% Cross-Reactivity) Estriol->Estradiol Structural Similarity Estrone Estrone (<0.0001% Cross-Reactivity) Estradiol->Estrone Metabolic Precursor

References

16-Epiestriol: A Comparative Analysis of Binding Affinity for Estrogen Receptor Subtypes α and β

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative binding affinity of 16-Epiestriol for the two primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data presented is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this endogenous estrogen metabolite.

Relative Binding Affinity Data

The binding affinity of this compound for ERα and ERβ has been determined through competitive binding assays, with 17β-estradiol serving as the reference compound. The data reveals a significant preferential affinity of this compound for ERβ.

CompoundReceptorRelative Binding Affinity (RBA) (%)Selectivity (ERβ/ERα)
17β-EstradiolERα100
ERβ100
This compound ERα 7.795 [1]~6.4
ERβ 50 [1]

Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100. A higher RBA value indicates a stronger binding affinity.

Experimental Protocols

The determination of relative binding affinity is typically achieved through a competitive radioligand binding assay. Below is a representative protocol.

Objective: To determine the relative binding affinity of this compound for human ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for binding to the receptors.

Materials:

  • Receptors: Full-length recombinant human ERα and ERβ.

  • Radioligand: [³H]17β-estradiol.

  • Competitor: this compound, 17β-estradiol (for standard curve).

  • Assay Buffer: Tris-based buffer containing protease inhibitors.

  • Scintillation Fluid.

Procedure:

  • Receptor Preparation: Recombinant human ERα and ERβ are diluted in assay buffer to a predetermined concentration.

  • Competition Reaction: A constant concentration of [³H]17β-estradiol is incubated with the respective estrogen receptor subtype in the presence of increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve).

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound [³H]17β-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the IC₅₀ of unlabeled 17β-estradiol.

experimental_workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_receptors Prepare ERα and ERβ incubation Incubate Receptors, Radioligand, and Competitor prep_receptors->incubation prep_radioligand Prepare [³H]17β-estradiol prep_radioligand->incubation prep_competitor Prepare this compound Dilutions prep_competitor->incubation separation Separate Bound and Unbound Ligand incubation->separation quantification Quantify Bound Radioligand (Scintillation Counting) separation->quantification ic50 Determine IC₅₀ quantification->ic50 rba Calculate RBA ic50->rba

Figure 1: Experimental workflow for determining relative binding affinity.

Estrogen Receptor Signaling Pathways

This compound, as an estrogen, is expected to act as an agonist at both ERα and ERβ, initiating downstream signaling cascades. The differential binding affinity suggests that at equivalent concentrations, this compound will more potently activate ERβ-mediated signaling pathways. Estrogen receptors mediate their effects through both genomic and non-genomic pathways.

  • Genomic Pathway: Upon ligand binding, the estrogen receptor dimerizes and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This process influences cell proliferation, differentiation, and other physiological functions. ERα activation is often associated with proliferative effects, whereas ERβ activation can have anti-proliferative or modulatory roles.

  • Non-Genomic Pathway: A subpopulation of estrogen receptors located at the cell membrane can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, upon estrogen binding. These pathways can, in turn, influence gene expression and other cellular processes.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epi This compound ERm Membrane ERα/ERβ Epi->ERm Non-Genomic Pathway ERc Cytoplasmic ERα/ERβ Epi->ERc Genomic Pathway PI3K PI3K/Akt Pathway ERm->PI3K MAPK MAPK/ERK Pathway ERm->MAPK Gene Target Gene Transcription PI3K->Gene MAPK->Gene ER_dimer ER Dimer ERc->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->Gene

Figure 2: Generalized estrogen receptor signaling pathways activated by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 16-Epiestriol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 16-Epiestriol, a metabolite of the endogenous estrogen estrone, is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its classification as a potential carcinogen, reproductive toxicant, and endocrine disruptor, stringent disposal protocols must be followed to mitigate risks to human health and the environment.[3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, in alignment with U.S. Environmental Protection Agency (EPA) regulations.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to implementing appropriate safety and disposal measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.

Hazard ClassHazard StatementGHS CategorySource
Reproductive Toxicity H360: May damage fertility or the unborn childCategory 1A[3][4]
Carcinogenicity H350: May cause cancerCategory 1A/2[3][4]
Specific Target Organ Toxicity (Repeated Exposure) H372: Causes damage to organs through prolonged or repeated exposureCategory 1[3]
Endocrine Disruption Potential endocrine disrupting compound-[3]

Step-by-Step Disposal Protocol for this compound

This protocol is based on general best practices for hazardous laboratory chemical waste and regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Phase 1: Immediate Handling and Segregation
  • Consult the Safety Data Sheet (SDS): Before handling, always review the manufacturer-specific SDS for this compound.[8] This document contains vital information on hazards, handling, and emergency measures.[8]

  • Wear Appropriate Personal Protective Equipment (PPE): Based on the hazard assessment, mandatory PPE includes:

    • Double nitrile gloves

    • Safety goggles or a face shield

    • A properly fitted lab coat

    • Use of a chemical fume hood is required when handling the powdered form to prevent inhalation.

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab where the waste will be temporarily stored.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregate the Waste Stream: This is a critical step. Do not mix this compound waste with non-hazardous waste.[7] Create a dedicated waste container for all materials contaminated with this compound, including:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, and gloves).

    • Solutions containing this compound.

    • Contaminated cleaning materials from spills.

Phase 2: Waste Containment and Labeling
  • Select an Appropriate Waste Container:

    • Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[9] High-density polyethylene (HDPE) carboys are a suitable choice.

    • The container must be in good condition, free of cracks or residue from previous use.

    • Ensure the container is compatible with all components of the waste stream.

  • Label the Container Immediately: The moment the first piece of waste is added, the container must be labeled.[9][10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste" (avoid abbreviations or formulas).[8]

    • A clear list of all constituents and their estimated percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Carcinogen").

    • The date accumulation started.

    • The name and contact information of the responsible researcher or lab.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.

Phase 3: Storage and Final Disposal
  • Store Safely in the SAA: Store the sealed and labeled container in your designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials and in a location that minimizes the risk of breakage or spills.[10]

  • Do Not Dispose Down the Drain: Under EPA regulations (specifically Subpart P for hazardous pharmaceutical waste), flushing hazardous chemicals like this compound is strictly prohibited.[9][11][12] This practice leads to the contamination of water supplies.[12]

  • Arrange for Professional Disposal: Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][10]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Follow all institutional procedures for waste pickup requests and documentation.

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the EPA's recommended method for many pharmaceutical wastes.[6][11][13]

Regulatory and Safety Basis for Disposal Procedures

The procedures outlined are not merely best practices but are mandated by a framework of federal and state regulations designed to protect laboratory personnel and the environment.

  • Resource Conservation and Recovery Act (RCRA): This federal law gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[6] The classification of this compound as a potential carcinogen and reproductive toxicant places it under RCRA's purview.

  • EPA Subpart P Rule: Finalized in 2019, this rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[11][13] A key provision is the ban on sewering (flushing) these wastes, reinforcing the need for professional disposal.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA requires that employees be informed of the hazards of the chemicals they work with through resources like Safety Data Sheets and that employers provide a safe working environment, which includes proper waste disposal procedures.[8]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Disposal cluster_decision Disposal Decision cluster_actions Final Actions gen 1. Generate This compound Waste ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) gen->ppe Handle with care segregate 3. Segregate Waste (Dedicated Container) ppe->segregate container 4. Use Approved HDPE Container segregate->container label_waste 5. Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Toxic, Carcinogen) - Date & Contact Info container->label_waste close_container 6. Keep Container Securely Closed label_waste->close_container store 7. Store in Designated Satellite Accumulation Area close_container->store drain Dispose via Drain? store->drain no_drain NO: Prohibited by EPA (RCRA Subpart P) drain->no_drain Incorrect contact_ehs 8. Contact EHS for Pickup drain->contact_ehs Correct incineration 9. Professional Disposal (Incineration at TSDF) contact_ehs->incineration

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling 16-Epiestriol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 16-Epiestriol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data Summary

This compound is a metabolite of the endogenous estrogen estrone and should be handled with care due to its potential health hazards.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies several risks associated with this compound.

Hazard ClassificationGHS CategoryDescriptionSource
Carcinogenicity Danger H350May cause cancer.[2]
Reproductive Toxicity Danger H360May damage fertility or the unborn child.[2]
Specific Target Organ Toxicity (Repeated Exposure) Danger H372Causes damage to organs through prolonged or repeated exposure.[2]
Acute Toxicity (Oral) Category 4 H302Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2 H315Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Category 2A H319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335May cause respiratory irritation.[3]

Occupational Exposure Limits (OELs) have not been established for this compound by major regulatory bodies.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous substance.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust.[3]
Body Protection A disposable, fluid-resistant lab coat or gown.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent inhalation of dust or aerosols.[5]
Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure a calibrated analytical balance and all necessary equipment are clean and readily available.

  • Work must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Verify that an eyewash station and safety shower are accessible and operational.

2. Weighing and Aliquoting:

  • Don all required PPE before handling the compound.

  • Handle this compound as a solid to avoid generating dust. If the compound is a powder, use appropriate techniques to minimize aerosolization.

  • Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.

  • Close the primary container immediately after use.

3. Solubilization:

  • Add the solvent to the vessel containing the weighed this compound.

  • Cap the vessel securely and mix by gentle swirling or vortexing until fully dissolved. Avoid vigorous shaking that could create aerosols.

  • This compound is reported to be soluble in ethanol at approximately 1 mg/mL.[1]

4. Post-Handling:

  • Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, gently cover with an absorbent material to avoid raising dust.

  • Carefully sweep or vacuum the material into a designated hazardous waste container.[4]

  • Clean the spill area with a suitable decontaminating solution.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused this compound, contaminated PPE (gloves, lab coats), and weighing papers. Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container. Do not dispose of this waste down the drain.[3]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A Verify fume hood and safety equipment functionality B Gather all necessary materials A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh this compound inside fume hood C->D E Prepare solution with appropriate solvent D->E K Spill or Exposure Occurs D->K F Cap and mix gently E->F G Decontaminate work surfaces and equipment F->G F->K H Segregate and dispose of hazardous waste G->H I Remove PPE correctly H->I J Wash hands thoroughly I->J L Follow First Aid procedures K->L Exposure M Initiate Spill Cleanup protocol K->M Spill

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Epiestriol
Reactant of Route 2
16-Epiestriol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.